Bay 41-4109 racemate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJBPMQWSIGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bay 41-4109 Racemate: A Deep Dive into its Mechanism of Action Against the Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Bay 41-4109, a potent heteroaryldihydropyrimidine (HAP) derivative, in the inhibition of Hepatitis B Virus (HBV) replication. Bay 41-4109 is a core protein allosteric modulator (CpAM) that targets a critical step in the viral lifecycle: capsid assembly.[1][2] This document synthesizes key findings from preclinical research, detailing the molecular interactions, cellular consequences, and antiviral efficacy of this compound.
Core Mechanism of Action: Misdirection of Capsid Assembly
The primary antiviral activity of Bay 41-4109 stems from its ability to bind to the HBV core protein (HBc), the building block of the viral capsid.[1] This binding allosterically modulates the conformation of HBc dimers, leading to a dual effect: it both accelerates and misdirects the process of capsid assembly.[3][4] Instead of forming stable, icosahedral nucleocapsids essential for viral genome replication and packaging, Bay 41-4109 induces the formation of aberrant, non-capsid polymers.[3][4][5] These malformed structures are unable to package the viral pregenomic RNA (pgRNA) and polymerase, effectively halting the replication process.[6]
Furthermore, at higher concentrations, Bay 41-4109 can destabilize pre-formed capsids, causing them to disassemble into non-capsid polymers.[3][4] This dual action of preventing the formation of new functional capsids and disrupting existing ones makes Bay 41-4109 a potent inhibitor of HBV replication.[3][6]
Quantitative Analysis of Antiviral Activity
The antiviral potency of Bay 41-4109 has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
| Cell Line | Parameter | Value | Reference |
| HepG2.2.15 | IC50 (HBV DNA release) | 32.6 nM | [7] |
| HepG2.2.15 | IC50 (cytoplasmic HBcAg) | 132 nM | [7] |
| HepG2.2.15 | IC50 (HBV replication) | ~202 nM | [8][9] |
| Human Hepatoma Cell Line | IC50 (HBV replication) | 0.05 µM (50 nM) | [2] |
Table 1: In Vitro Efficacy of Bay 41-4109
| Animal Model | Treatment | Outcome | Reference |
| Humanized Alb-uPA/SCID Mice | 5-day treatment | ~1 log10 copies/ml decrease in HBV viremia | [8][10] |
| HBV Transgenic Mice | Dose-dependent | Reduction of viral DNA in liver and plasma | [10][11] |
Table 2: In Vivo Efficacy of Bay 41-4109
Signaling Pathways and Cellular Fate
The aberrant HBc polymers induced by Bay 41-4109 are recognized by the cellular machinery for degradation. Research indicates that the chaperone-binding E3 ubiquitin ligase STUB1 is involved in the removal of these non-capsid polymers.[5] STUB1, in conjunction with BAG3, facilitates the transport of these aberrant structures to the perinuclear region, where they are targeted for degradation via p62-mediated macroautophagy and lysosomes.[5] This cellular response enhances the antiviral effect of Bay 41-4109 by clearing the misassembled core proteins.
Caption: Mechanism of Bay 41-4109 action on HBV capsid assembly.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of Bay 41-4109.
In Vitro Antiviral Assays in HepG2.2.15 Cells
The HepG2.2.15 cell line, which constitutively expresses HBV, is a standard model for in vitro screening of anti-HBV compounds.[8]
Methodology:
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with varying concentrations of Bay 41-4109 (e.g., 25, 50, 100, 200, and 400 nM) for a specified period, typically 5 to 8 days.[7][12][13]
-
Quantification of HBV DNA:
-
Quantification of Cytoplasmic HBcAg:
-
Toxicity Assays: Cell viability is assessed using standard assays (e.g., MTT assay) to ensure that the observed antiviral effects are not due to cytotoxicity.[8]
Caption: Workflow for in vitro evaluation of Bay 41-4109 in HepG2.2.15 cells.
In Vivo Antiviral Assays in Humanized Mouse Models
To evaluate the in vivo efficacy of Bay 41-4109, mouse models with humanized livers are utilized. The Alb-uPA/SCID mouse model is one such example.[8][10]
Methodology:
-
Animal Model: Alb-uPA/SCID mice are transplanted with human hepatocytes.[9]
-
HBV Infection: Once human liver cells are engrafted (confirmed by circulating human albumin), the mice are infected with HBV.[10][13]
-
Compound Administration: Ten days post-infection, a cohort of mice is treated with Bay 41-4109 (e.g., 25 mg/kg) for a defined period, such as five days. A control group receives a vehicle.[9][15]
-
Monitoring HBV Load: Blood samples are collected at regular intervals throughout the study. The HBV viral load in the serum is quantified by real-time PCR.[8][9]
-
Histological Analysis: At the end of the study, liver biopsies may be taken to analyze the expression of viral antigens, such as HBcAg, through immunohistochemistry.[10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. jwatch.org [jwatch.org]
- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 13. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Buy Bay 41-4109 racemate [smolecule.com]
Bay 41-4109 Racemate: A Deep Dive into a Novel Hepatitis B Virus Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) family of compounds, and its role as a potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] By targeting a crucial step in the viral lifecycle, Bay 41-4109 represents a promising non-nucleosidic therapeutic strategy against chronic hepatitis B.
Executive Summary
Bay 41-4109 is a powerful inhibitor of human hepatitis B virus (HBV) that works by interfering with the proper formation of the viral capsid.[3][4] This compound uniquely accelerates and misdirects the assembly of capsid proteins, resulting in the formation of non-capsid polymers instead of functional viral cores.[2][5] This disruption of capsid assembly is a key mechanism in its anti-HBV activity.[4] Furthermore, at higher concentrations, Bay 41-4109 can destabilize pre-formed capsids.[2] Studies have shown its effectiveness in both cell cultures and in animal models, where it significantly reduces viral load.[1][3] The racemic mixture of Bay 41-4109 has been the focus of much of the research, although it is noted that the individual isomers may possess different levels of antiviral activity.[4][6]
Mechanism of Action: Disrupting Viral Assembly
The primary antiviral mechanism of Bay 41-4109 is the modulation of HBV capsid assembly.[4] Unlike nucleoside/nucleotide analogs that target the viral polymerase, Bay 41-4109 belongs to a class of compounds known as Capsid Assembly Modulators (CAMs).[7]
Specifically, Bay 41-4109 is a heteroaryldihydropyrimidine (HAP) that induces the misassembly of HBV core protein (HBcAg) dimers.[2][7] Instead of forming the typical icosahedral nucleocapsid essential for viral replication, the presence of Bay 41-4109 leads to the formation of aberrant, non-functional polymers.[2] This misdirection of assembly effectively halts the viral lifecycle by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent reverse transcription.[8]
At a molecular level, Bay 41-4109 has been shown to have a dual effect:
-
Acceleration and Misdirection of Assembly: Even at substoichiometric concentrations, it can accelerate the kinetics of capsid protein assembly but directs it towards the formation of non-capsid polymers.[2]
-
Destabilization of Preformed Capsids: At higher ratios of inhibitor to protein dimers, Bay 41-4109 can destabilize already formed capsids, causing them to break down into larger, irregular polymers.[2]
The aberrant polymers induced by Bay 41-4109 are targeted for degradation within the cell, further reducing the pool of available core protein.[9]
Quantitative Antiviral Activity
The potency of Bay 41-4109 has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 (HBV DNA release) | HepG2.2.15 | 32.6 nM | [3][5][10][11] |
| IC50 (Cytoplasmic HBcAg) | HepG2.2.15 | 132 nM | [3][5][10][11] |
| IC50 (HBV Replication) | HepG2.2.15 | 53 nM | [3][5][12] |
| IC50 (HBV Replication, racemate) | HepG2.2.15 | 202 nM | [4][6] |
| EC50 (Across Genotypes A-H) | Various Clinical Isolates | 26 nM (GT G) - 215 nM (GT F) | [13] |
| CC50 (Cytotoxicity) | Primary Human Hepatocytes | 35 µM | [14] |
| CC50 (Cytotoxicity) | HepG2-NTCP | ~10 µM | [15] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Bay 41-4109.
| Animal Model | Treatment Regimen | Outcome | Reference |
| HBV-Transgenic Mice | 25 mg/kg, twice daily for 28 days | Dose-dependent reduction of viral DNA in liver and plasma; reduced HBcAg in the liver. | [3][5][11] |
| Humanized Alb-uPA/SCID Mice | 25 mg/kg, twice daily for 5 days | ~1 log10 reduction in HBV viremia. | [1] |
Table 2: In Vivo Efficacy of Bay 41-4109.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Bay 41-4109.
In Vitro Antiviral Assay (HepG2.2.15 cells)
This assay quantifies the ability of a compound to inhibit HBV replication in a stable cell line that constitutively produces HBV.
-
Cell Seeding: HepG2.2.15 cells are seeded in 6-well plates.[1][6]
-
Compound Treatment: Cells are treated with varying concentrations of Bay 41-4109 (e.g., 25 to 400 nM).[1][6][16] The culture medium containing the compound is replaced every two days.[1][6]
-
Sample Collection: After a defined period (e.g., five days), the cell culture supernatant is collected.[1][6]
-
HBV DNA Quantification: Extracellular HBV DNA is extracted from the supernatant and quantified using real-time PCR to determine the extent of viral replication inhibition.[1][6][16]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound to the host cells.
-
Cell Seeding: HepG2.2.15 cells are plated in 96-well plates.[3][11]
-
Compound Treatment: Cells are treated with a range of concentrations of Bay 41-4109 for an extended period (e.g., 8 days).[3][11]
-
MTT Addition: MTT solution (5 g/L) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[3][11]
-
Solubilization and Measurement: DMSO is added to dissolve the formazan crystals, and the absorbance is measured at 490 nm.[3][11] The values are used to calculate the 50% cytotoxic concentration (CC50).
In Vivo Efficacy Study (Humanized Mouse Model)
This protocol evaluates the antiviral activity of the compound in a living organism with a humanized liver.
-
Animal Model: Alb-uPA/SCID mice are transplanted with primary human hepatocytes.[1]
-
HBV Infection: Mice with sufficient levels of human albumin are infected with HBV.[1]
-
Compound Administration: Ten days post-infection, mice are treated with Bay 41-4109 (e.g., 25 mg/kg body weight, administered orally twice a day for five days).[1]
-
Monitoring: Blood samples are collected at various time points to monitor the HBV viral load by quantitative PCR.[1][16]
Visualizing the Impact of Bay 41-4109
The following diagrams illustrate the mechanism of action of Bay 41-4109 and the experimental workflows.
Resistance Profile
A critical aspect of any antiviral drug development is understanding the potential for resistance. Studies have shown that Bay 41-4109 is effective against HBV mutants that are resistant to nucleoside analogs like lamivudine and adefovir.[14][17] This suggests that it could be a valuable component of combination therapy to combat drug resistance.[17]
However, in vitro studies have identified specific amino acid substitutions in the core protein that can reduce the susceptibility to Bay 41-4109. These mutations, such as D29G, T33N, and Y118F, are located within the binding pocket of the compound.[13] Fortunately, these mutations are rarely found in naturally occurring HBV isolates.[13]
Future Directions
Bay 41-4109 has demonstrated significant promise as a novel anti-HBV agent with a unique mechanism of action. While it has shown some potential for hepatotoxicity at high doses, its efficacy has spurred the development of second-generation HAP analogs with improved safety profiles.[14] Further research into the long-term efficacy, safety, and potential for combination therapies is warranted. The development of capsid assembly modulators like Bay 41-4109 represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B.
References
- 1. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 2. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Bay 41-4109 racemate [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis B Virus Nucleocapsid Assembly. [vivo.weill.cornell.edu]
- 9. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Antiviral profiling of the capsid assembly modulator BAY41-4109 on full-length HBV genotype A-H clinical isolates and core site-directed mutants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 17. The main hepatitis B virus (HBV) mutants resistant to nucleoside analogs are susceptible in vitro to non-nucleoside inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bay 41-4109: A Racemic Heteroaryldihydropyrimidine (HAP) for Hepatitis B Virus Research
Abstract: Bay 41-4109 is a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the heteroaryldihydropyrimidine (HAP) class of molecules, which function as Capsid Assembly Modulators (CAMs). As a racemic mixture, its biological activity is highly enantioselective, with the (-)-R-enantiomer being responsible for the antiviral effects. This document provides a detailed overview of the mechanism of action, stereoselective activity, quantitative biological data, and key experimental protocols related to Bay 41-4109, intended for researchers and professionals in drug development.
Mechanism of Action: Misdirection of HBV Capsid Assembly
Bay 41-4109 exerts its antiviral effect by targeting the HBV core protein (HBc), a crucial component for the formation of the viral capsid.[1] Unlike nucleoside/nucleotide analogs that inhibit viral DNA synthesis, Bay 41-4109 is a Capsid Assembly Modulator (CAM) that interferes with the physical process of capsid formation.[2][3][4][5]
The mechanism involves a dual effect:
-
Acceleration of Assembly: At low concentrations, the compound can accelerate the kinetics of capsid assembly.[6]
-
Misdirection and Aberrant Polymerization: At therapeutically relevant concentrations, Bay 41-4109 binds to HBc dimers and induces a conformational change. This misdirects the assembly process, leading to the formation of non-capsid polymers and aberrant, non-functional structures instead of the normal icosahedral nucleocapsid.[6][7][8][9]
This action effectively prevents the proper encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcriptase, thereby halting the replication cycle.[2] The resulting aberrant polymers are targeted for degradation within the cell.
Stereochemistry and Enantioselective Activity
Bay 41-4109 is synthesized and commonly studied as a 1:1 racemic mixture. However, the antiviral activity is highly stereospecific. Studies have unequivocally demonstrated that the (-)-R-enantiomer is the active component, while the (+)-S-enantiomer is largely inactive against HBV replication.[2][3][10][11] This highlights the specific structural interaction between the active enantiomer and the HBc dimer binding pocket. When evaluating data for the racemic mixture, it is crucial to recognize that the observed potency is attributable to only 50% of the compound mass.
Quantitative Biological Data
The following tables summarize the in vitro efficacy and cytotoxicity of the Bay 41-4109 racemic mixture and its individual enantiomers in various cell-based assays.
Table 1: Anti-HBV Activity (IC₅₀ / EC₅₀)
| Compound Form | Cell Line | Value (nM) | Assay Endpoint | Reference(s) |
|---|---|---|---|---|
| Racemic Mixture | HepG2.2.15 | ~202 | HBV DNA Replication | [2][3][4][12] |
| Racemic Mixture | HepG2.2.15 | 120 (Range: 85-170) | HBV DNA Replication | [11] |
| Racemic Mixture | HepG2.2.15 | 350 | HBV DNA Replication | [10] |
| Active (-)-R-Enantiomer | (Not specified) | 53 | HBV Inhibition | [12][13] |
| Inactive (+)-S-Enantiomer | HepG2.2.15 | >30,000 | HBV DNA Replication |[11] |
Table 2: Cytotoxicity (CC₅₀)
| Compound Form | Cell Line | Value (µM) | Assay | Reference(s) |
|---|---|---|---|---|
| Racemic Mixture | HepG2.2.15 | >5 | MTT Assay (8 days) | [13] |
| Racemic Mixture | HepAD38 | 35 | MTT Assay | [14] |
| Racemic Mixture | Primary Human Hepatocytes | 35 | MTT Assay |[14] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of experimental results. Below are protocols synthesized from published literature for key assays used to characterize Bay 41-4109.
This protocol describes a common method to determine the 50% inhibitory concentration (IC₅₀) of Bay 41-4109 against HBV replication.
-
Cell Seeding: Seed HepG2.2.15 cells, which constitutively express HBV, into 6-well or 96-well plates at a predetermined density and allow them to adhere overnight.[2][3]
-
Compound Preparation: Prepare a stock solution of Bay 41-4109 (e.g., in DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., 25 nM to 400 nM).[2][3]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Bay 41-4109. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).
-
Incubation and Maintenance: Incubate the cells for a period of 5 to 8 days.[2][13] The medium containing the fresh compound should be changed every two days to ensure constant drug pressure.[2][3]
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
HBV DNA Extraction: Extract extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit (e.g., Qiagen).[10]
-
Quantification: Quantify the extracted HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.[2][10]
-
Data Analysis: Normalize the HBV DNA levels in the treated samples to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using a non-linear regression model.
This protocol determines the 50% cytotoxic concentration (CC₅₀) to assess the compound's therapeutic window.
-
Cell Seeding: Seed HepG2.2.15 or other relevant cells in a 96-well plate at a density of approximately 2 x 10³ to 1 x 10⁴ cells per well.[13]
-
Compound Treatment: After cell adherence, treat the cells with the same concentration range of Bay 41-4109 used in the efficacy assay.
-
Incubation: Incubate the cells for the same duration as the efficacy assay (e.g., 5-8 days) to match the exposure period.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; e.g., 20 μL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[13] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 150 μL), to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ value from the dose-response curve.
This assay visualizes the effect of Bay 41-4109 on capsid formation.
-
Cell Lysate Preparation: Treat HBc-expressing cells (e.g., transiently transfected Huh7 or stable HepG2.2.15 cells) with Bay 41-4109 for 24-72 hours.[13][15] Harvest the cells and prepare a non-denaturing cytoplasmic lysate.
-
Electrophoresis: Load the lysates onto a native agarose gel (e.g., 1%) and perform electrophoresis. Intact capsids will migrate as a distinct band, while unassembled HBc dimers will run faster, and aberrant polymers may appear as a high-molecular-weight smear or fail to enter the gel.[15]
-
Blotting and Detection: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane via capillary transfer.[15] Probe the membrane with a primary antibody against HBV core protein, followed by a suitable secondary antibody, and detect using chemiluminescence. The resulting bands (or lack thereof) will indicate the state of capsid assembly.
References
- 1. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 4. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Profile of Bay 41-4109 Racemate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies of Bay 41-4109, a heteroaryldihydropyrimidine (HAP) derivative investigated for its potent anti-Hepatitis B Virus (HBV) activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action to support further research and development in the field of antiviral therapeutics.
Core Mechanism of Action: Capsid Assembly Modulation
Bay 41-4109 is a capsid assembly modulator (CAM) that exerts its antiviral effect by interfering with the proper formation of the HBV nucleocapsid.[1] Instead of allowing the assembly of replication-competent icosahedral capsids from core protein (HBc) dimers, Bay 41-4109 induces the formation of non-capsid polymers.[2][3] This misdirection of the assembly process effectively prevents the encapsidation of the viral pregenomic RNA (pgRNA), a critical step in the HBV replication cycle, thereby inhibiting the production of new infectious virions.[2][4]
The aberrant non-capsid polymers induced by Bay 41-4109 are subsequently recognized and cleared by cellular degradation pathways.[2] Specifically, these polymers are targeted for p62-mediated macroautophagy and lysosomal degradation, a process facilitated by the E3 ubiquitin ligase STUB1.[2]
Quantitative In Vitro Antiviral Activity and Cytotoxicity
The in vitro potency of Bay 41-4109 has been evaluated in various cell-based assays, primarily utilizing the HepG2.2.15 cell line, which constitutively expresses HBV.[4][5] The following tables summarize the reported half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values.
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (HBV DNA release) | HepG2.2.15 | 32.6 | [6][7] |
| IC50 (cytoplasmic HBcAg) | HepG2.2.15 | 132 | [6][7] |
| IC50 (HBV replication) | HepG2.2.15 | 53 | [6][7][8][9] |
| IC50 (HBV replication) | HepG2.2.15 | 202 | [4][5][10] |
| IC50 (HBV DNA) | HepG2-NTCP | ~110 | [11] |
| EC50 (HBV replication) | HepG2.2.15 | ~350 | [10] |
| Parameter | Cell Line | Value (µM) | Reference |
| CC50 | HepG2.2.15 | 19.3 | [6] |
| CC50 | HepG2.2.15 | 7 | [1] |
| CC50 | HepG2-NTCP | ~10 | [11] |
| TC50 | HepG2.2.15 | 58 | [12] |
Experimental Protocols
Antiviral Activity Assay (HepG2.2.15 Cell Line)
This protocol outlines the general procedure for determining the anti-HBV activity of Bay 41-4109 in vitro.
-
Cell Seeding: HepG2.2.15 cells are seeded in 6-well plates.[4][5]
-
Compound Treatment: Following cell adherence, the culture medium is replaced with fresh medium containing various concentrations of Bay 41-4109 (e.g., 25 to 400 nM).[4][5]
-
Incubation and Maintenance: The cells are incubated for a period of five to eight days.[5][6] The culture medium containing the compound is changed every two days.[4][5]
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected to quantify extracellular HBV DNA.[4][5]
-
DNA Quantification: Extracellular HBV DNA is quantified using real-time PCR to determine the extent of viral replication inhibition.[4][5][6]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits HBV replication by 50%, is calculated from the dose-response curve.[5][10]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Bay 41-4109 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HepG2.2.15 or other suitable cell lines are seeded in 96-well plates.[12]
-
Compound Treatment: Cells are treated with a range of concentrations of Bay 41-4109.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours or 8 days).[6][12]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
CC50/TC50 Calculation: The CC50 or TC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[12]
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Bay 41-4109 on HBV capsid assembly.
Caption: Experimental workflow for the in vitro antiviral activity assay.
Susceptibility of Drug-Resistant Mutants
Importantly, in vitro studies have demonstrated that Bay 41-4109 is active against HBV mutants resistant to nucleos(t)ide analogs, such as those with resistance to lamivudine and/or adefovir.[13] The fold-resistance for these mutants ranged between 0.7 and 2.3, indicating that Bay 41-4109's mechanism of action is not significantly impacted by mutations conferring resistance to polymerase inhibitors.[13] This suggests that capsid assembly modulators could be a valuable therapeutic option for patients who have developed resistance to current standard-of-care treatments.
References
- 1. BAY 41-4109 ≥98% (HPLC) | 298708-81-3 [sigmaaldrich.cn]
- 2. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 5. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. HBV | DC Chemicals [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. mdpi.com [mdpi.com]
- 13. The main hepatitis B virus (HBV) mutants resistant to nucleoside analogs are susceptible in vitro to non-nucleoside inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Heteroaryldihydropyrimidines: A Comprehensive Technical Guide on Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroaryldihydropyrimidines (HAPs) are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Initially investigated as potential calcium channel blockers, their development trajectory has pivoted dramatically towards antiviral applications, particularly as potent inhibitors of Hepatitis B Virus (HBV) replication. This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and structure-activity relationships (SAR) of HAPs, with a focus on their evolution into promising clinical candidates for the treatment of chronic hepatitis B.
Initial Discovery: Calcium Channel Blockers
The exploration of dihydropyrimidines as pharmacologically active agents began with their structural similarity to dihydropyridines, a well-established class of L-type calcium channel blockers used in the treatment of hypertension.[1][2] Researchers synthesized and evaluated 2-heterosubstituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potential mimics of dihydropyridine calcium channel blockers.[1]
These early investigations revealed that certain HAP analogues could indeed exhibit potent vasorelaxant activity.[3] Structure-activity studies indicated that specific substitutions on the dihydropyrimidine ring were crucial for this activity. For instance, the combination of a branched ester and an alkylthio group was found to be favorable for biological potency.[1] However, when directly compared to similarly substituted dihydropyridines, the dihydropyrimidine analogues were generally found to be less active.[1] Despite this, the research established that the dihydropyrimidine scaffold could adopt a molecular conformation similar to that of dihydropyridine calcium channel blockers, validating it as a viable pharmacophore.[1]
Table 1: Representative Heteroaryldihydropyrimidines as Calcium Channel Blockers
| Compound | R2 Group | R5 Group | Vasorelaxant Activity (IC50, µM) |
| 8g | SMe | CO2iPr | 0.038 |
| Nifedipine | - | - | 0.002 |
| 12a | S(CH2Ph) | CO2(1-benzyl-4-piperidyl) | Potent (equipotent to nifedipine) |
Data compiled from multiple sources.[1][3]
Pivotal Shift to Antiviral Activity: HBV Capsid Assembly Modulators
The primary focus of HAP development shifted with the discovery of their potent activity against the Hepatitis B Virus. HBV is a major global health issue, and current treatments rarely lead to a functional cure.[4] The HBV capsid, which is essential for protecting the viral genome and for viral replication, emerged as an attractive drug target.[4][5] HAPs were identified as a novel class of compounds that could interfere with the proper formation of this capsid.[6]
Mechanism of Action
HAPs function as Capsid Assembly Modulators (CAMs). They bind to the interface between HBV core protein (Cp) dimers, which are the fundamental building blocks of the viral capsid.[5] This binding event is an allosteric modulation that enhances the rate and extent of Cp assembly.[6][7] However, instead of promoting the formation of functional, genome-containing capsids, HAPs misdirect the assembly process, leading to the formation of aberrant, non-capsid structures or empty capsids that are unstable and non-infectious.[5][6]
These compounds are classified as CAM-A type modulators, which induce the misassembly of Cp into abnormal aggregates that are subsequently cleared by cellular degradation pathways.[4] This mechanism effectively halts the viral replication cycle by preventing the packaging of the viral genome (pgRNA) and the formation of new, mature virions.[4][6]
Lead Optimization and Structure-Activity Relationship (SAR)
Following the initial discovery of their anti-HBV activity, extensive efforts were undertaken to optimize the HAP scaffold. An early lead compound, BAY 41-4109, demonstrated the potential of this class.[6] Subsequent research led to the development of GLS4, a potent HAP derivative that entered clinical trials.[8][9]
However, early-generation HAPs like GLS4 suffered from drawbacks such as poor metabolic stability and potential for hERG toxicity, limiting their clinical utility.[4][8] This prompted further medicinal chemistry campaigns to improve the drug-like properties of the scaffold.
Key SAR findings include:
-
C2 Position: The heteroaryl group at this position is crucial for activity. Thiazole and pyridine rings have been shown to be effective.[9][10] These groups penetrate a hydrophobic cavity in the Cp dimer interface.[10]
-
C4 Position: A substituted phenyl ring at this position is a common feature. Halogen substitutions, such as 2-chloro-4-fluoro or 2-bromo-4-fluoro, often enhance potency.[6][9]
-
C5 Position: An ester group at this position is important for activity.
-
C6 Position: Modifications at this position have been a major focus for improving pharmacokinetic properties.
-
Replacing the methyl group with a morpholinomethyl group, as in GLS4, improved potency.[9]
-
Introducing a carboxyl group led to third-generation HAPs with improved activity and drug-like properties, as this group can form strong hydrogen bonds with the capsid protein.[11][12]
-
Employing a scaffold hopping strategy to replace easily metabolized moieties with spiro rings has been explored to enhance metabolic stability and hydrophilicity.[5][8]
-
Table 2: Anti-HBV Activity of Key HAP Compounds
| Compound | Key Structural Feature | EC50 (µM) | CC50 (µM) | Reference |
| Lamivudine | (Positive Control) | 0.09 - 0.37 | > 100 | [4][5] |
| GLS4 | C6-morpholinomethyl | 0.001 - 0.045 | > 99 | [4][5][9] |
| RG7907 | C6-fused bicyclic substituent | 0.006 | - | [4] |
| 6a-25 | C6-phenylacetic acid derivative | 0.020 - 0.024 | - | [4] |
| 4r | C6-spiro ring | 0.20 | > 87 | [5][8] |
| II-1 | C6-sulfonamide replacement | 0.35 | - | [13] |
EC50 (Half maximal effective concentration) and CC50 (Half maximal cytotoxic concentration) values are highly dependent on the cell assay used. The data represents a range from the cited literature.
Experimental Protocols
General Synthesis of Heteroaryldihydropyrimidines
The synthesis of HAPs is often achieved via a multi-component Biginelli reaction or a similar cyclocondensation approach.[14]
Protocol:
-
Step 1: Preparation of the Amidine. A heteroaryl nitrile (e.g., 2-cyanopyridine or 2-cyanothiazole) is reacted with ammonium carbonate or a similar source of ammonia to form the corresponding amidine.
-
Step 2: Preparation of the β-ketoester. Ethyl acetoacetate or a related derivative is used as a key building block.
-
Step 3: Cyclocondensation. A substituted benzaldehyde, the β-ketoester, and the heteroaryl amidine are reacted in a suitable solvent (e.g., ethanol, isopropanol) with a catalytic amount of acid (e.g., HCl, PTSA).
-
Step 4: Reaction and Purification. The reaction mixture is typically heated under reflux for several hours. Upon completion, the mixture is cooled, and the product often precipitates. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the target heteroaryldihydropyrimidine.
In Vitro Anti-HBV Activity Assay
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are commonly used.[5][9]
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of the test HAP compounds in the cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a period of 6-8 days, replacing the medium with freshly prepared compound-containing medium every 2 days.
-
DNA Extraction: After the incubation period, lyse the cells and extract the total intracellular DNA.
-
Quantification of HBV DNA: Use quantitative real-time PCR (qPCR) to measure the levels of HBV DNA in the extracted samples. Normalize the results to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
Data Analysis: Calculate the concentration of the compound that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Protocol (MTS Assay):
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 96-well plate and treat with serial dilutions of the test compounds, similar to the antiviral assay.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
MTS Reagent: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50) by plotting the percentage of cell viability against the compound concentration. The selectivity index (SI) can then be calculated as CC50/EC50.
Drug Discovery and Development Workflow
The development of HAPs from initial hits to clinical candidates follows a structured workflow common in the pharmaceutical industry. This involves iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Conclusion
The heteroaryldihydropyrimidine class of molecules represents a remarkable success story in modern medicinal chemistry. Their journey from moderately active calcium channel blocker analogues to highly potent, clinical-stage anti-HBV agents demonstrates the power of scaffold repurposing and iterative drug design. By targeting the novel mechanism of HBV capsid assembly, HAPs offer a promising new strategy for achieving a functional cure for chronic hepatitis B. Ongoing research continues to refine the HAP scaffold, addressing challenges of metabolic stability and potential toxicities, with the goal of delivering a safe and effective therapy to millions of patients worldwide. The continued exploration of this versatile chemical core may yet uncover further therapeutic applications in other disease areas.
References
- 1. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 3. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of heteroaryldihydropyrimidine analogues bearing spiro ring as hepatitis B virus capsid protein inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and evaluation of novel heteroaryldihydropyrimidine derivatives as non-nucleoside hepatitis B virus inhibitors by exploring the solvent-exposed region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Effects of Bay 41-4109 Racemate on Hepatitis B Virus (HBV) Capsid Assembly
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the heteroaryldihydropyrimidine (HAP) compound, Bay 41-4109, a potent modulator of Hepatitis B Virus (HBV) capsid assembly. It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of core concepts and workflows.
Introduction: Targeting HBV Capsid Assembly
Chronic Hepatitis B infection remains a significant global health challenge. The viral capsid, formed by the self-assembly of 120 core protein (HBc) dimers, is crucial for multiple stages of the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and intracellular trafficking.[1][2] This makes the capsid an attractive target for novel antiviral therapies. Bay 41-4109 is a member of the heteroaryldihydropyrimidine (HAP) class of molecules, which function as Capsid Assembly Modulators (CAMs).[3] These molecules interfere with the highly orchestrated process of capsid formation, thereby inhibiting viral replication.[4]
Mechanism of Action of Bay 41-4109
Bay 41-4109 is a Class II or CAM-A type modulator, meaning it induces the formation of aberrant, non-capsid structures.[5] Its primary mechanism is the misdirection of capsid assembly, preventing the formation of viable, icosahedral nucleocapsids.[1][6][7] This action is dose-dependent and exhibits a dual effect:
-
Acceleration and Misdirection: At substoichiometric concentrations, Bay 41-4109 can accelerate the kinetics of assembly. However, it simultaneously misdirects the process, leading to the formation of non-capsid polymers instead of proper capsids.[1][8] As little as one molecule of the compound for every five HBV dimers is sufficient to induce this effect.[1]
-
Destabilization of Preformed Capsids: At higher concentrations (a 1:1 ratio or greater with core protein dimers), Bay 41-4109 can destabilize correctly preformed capsids, causing them to disassemble and reassemble into large, non-capsid polymers.[1]
This activity suggests the presence of at least two functionally distinct binding sites for the drug on the capsid structure. Occupation of a high-affinity site may stabilize the capsid, while binding at a second, lower-affinity site induces structural changes that the icosahedral capsid cannot tolerate, leading to destabilization.[1] The ultimate result of this misdirected assembly is the failure to package pgRNA, preventing the generation of new infectious virions.[4][9] In cellular models, this manifests as the aggregation of HBc, often in the cytoplasm.[10]
Quantitative Data Summary
The efficacy and toxicity of Bay 41-4109 have been evaluated in numerous studies. The data below is compiled from various cell-based assays.
Table 1: In Vitro Antiviral Activity of Bay 41-4109
| Parameter | Cell Line | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ (Overall) | HepG2.2.15 | 53 nM | [8][11][12] |
| IC₅₀ (Overall) | HepG2.2.15 | 202 nM | [3][13][14] |
| IC₅₀ (HBV DNA Release) | HepG2.2.15 | 32.6 nM | [8][11] |
| IC₅₀ (Cytoplasmic HBcAg) | HepG2.2.15 | 132 nM |[8][11] |
Table 2: In Vitro Cytotoxicity of Bay 41-4109
| Parameter | Cell Line | Value | Reference(s) |
|---|---|---|---|
| CC₅₀ | HepG2.2.15 | 19.3 µM | [8] |
| CC₅₀ | HepG2.2.15 | ~7 µM (8 days) | |
| CC₅₀ | Primary Human Hepatocytes | 35 µM | [15] |
| CC₅₀ | HepG2.2.15 | 58 µM (48 hours) |[16] |
Table 3: In Vivo Efficacy of Bay 41-4109
| Animal Model | Treatment Duration | Key Finding | Reference(s) |
|---|---|---|---|
| Humanized Alb-uPA/SCID Mice | 5 days | ~1 log₁₀ copies/mL decrease in HBV viremia. | [3][13] |
| HBV Transgenic Mice | 28 days | Dose-dependent reduction of viral DNA in liver and plasma. |[4] |
Key Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. The following sections describe common protocols used to assess the activity of Bay 41-4109.
This assay quantifies the inhibition of HBV replication in a cell culture model.
-
Cell Culture: Culture HepG2.2.15 cells, which constitutively express HBV, in appropriate media under standard conditions (37°C, 5% CO₂).[3]
-
Compound Treatment: Seed cells in multi-well plates. After cell adherence, replace the medium with fresh medium containing serial dilutions of Bay 41-4109 (e.g., 25 nM to 400 nM) and a vehicle control (DMSO).[17]
-
Incubation: Incubate the treated cells for a defined period, typically 5 to 8 days.[3][8]
-
DNA Extraction: Harvest the cell supernatant or cytoplasmic lysates. Extract viral DNA using a commercial DNA extraction kit.
-
Quantification: Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific to the HBV genome.[17]
-
Data Analysis: Normalize the HBV DNA levels to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.[3]
This cell-free assay directly assesses the effect of the compound on the self-assembly of purified HBV core protein.
-
Protein Expression and Purification: Express recombinant HBV core protein (e.g., Cp149 or Cp185, which lacks the arginine-rich C-terminal domain) in E. coli and purify it to homogeneity using methods like size-exclusion and ion-exchange chromatography.[2]
-
Assembly Reaction: Prepare purified core protein dimers in a low-salt disassembly buffer. Initiate assembly by rapidly increasing the ionic strength of the buffer (e.g., by dilution into a high-salt buffer).[18]
-
Compound Addition: Perform assembly reactions in the presence of varying molar ratios of Bay 41-4109 to core protein dimer.
-
Kinetic Analysis (Light Scattering): Monitor the assembly reaction in real-time using a light scattering (LS) instrument. The LS signal is proportional to the weight-average molecular mass of particles in solution, allowing for the observation of assembly kinetics.[6]
-
Endpoint Analysis (SEC & EM):
-
Size-Exclusion Chromatography (SEC): After the reaction reaches equilibrium, analyze the products by SEC to separate and quantify monomers, dimers, intact capsids, and aberrant larger structures.[6]
-
Electron Microscopy (EM): Apply samples to a grid, stain (e.g., with uranyl acetate), and visualize using transmission electron microscopy (TEM) to directly observe the morphology of the assembled products (or lack thereof).[10]
-
This technique, also known as a particle gel assay, is used to assess the integrity of intracellular capsids.
-
Cell Lysis: Lyse HBV-producing cells (e.g., HepG2.2.15) treated with Bay 41-4109 using a non-denaturing lysis buffer to preserve the structure of the capsids.
-
Electrophoresis: Load the cytoplasmic lysates onto a native agarose gel and perform electrophoresis. The large capsid structures will migrate through the gel based on their size and charge.[19]
-
Blotting: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the HBV core protein (anti-HBc), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.[7]
-
Interpretation: Correctly assembled capsids migrate as a distinct band. Bay 41-4109 treatment typically leads to a reduction or disappearance of this band and may produce a smear or slower-migrating species corresponding to aberrant, aggregated polymers.[19][20]
Resistance to Bay 41-4109
While Bay 41-4109 is effective against HBV mutants resistant to nucleos(t)ide analogs, resistance to CAMs themselves can emerge.[9] Resistance is typically conferred by mutations in the HBV core protein, specifically within the HAP-binding pocket located at the dimer-dimer interface.[21] For example, a T109I mutation in the core protein has been shown to confer resistance to Bay 41-4109.[22] Understanding these resistance pathways is crucial for the development of next-generation CAMs with a higher barrier to resistance.
Conclusion
Bay 41-4109 racemate is a well-characterized inhibitor of HBV replication that functions by potently and effectively disrupting the normal process of viral capsid assembly. Its dual, concentration-dependent mechanism—which can accelerate, misdirect, and destabilize capsid structures—prevents the formation of infectious virus particles. While it demonstrates efficacy against common drug-resistant HBV strains, the potential for resistance via mutations in the core protein highlights the ongoing need for drug development in this area. The data and protocols summarized herein provide a comprehensive foundation for researchers working to understand and exploit HBV capsid assembly as a therapeutic target.
References
- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 4. scienceopen.com [scienceopen.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The main hepatitis B virus (HBV) mutants resistant to nucleoside analogs are susceptible in vitro to non-nucleoside inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 14. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]
- 17. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Computational Approaches to Predict Hepatitis B Virus Capsid Protein Mutations That Confer Resistance to Capsid Assembly Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
In Vivo Application of Bay 41-4109 Racemate in Humanized Mouse Models for Hepatitis B Virus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Bay 41-4109 racemate, a potent inhibitor of Hepatitis B Virus (HBV) replication, in humanized mouse models. This document details the antiviral efficacy, experimental protocols, and mechanism of action, offering a practical guide for researchers investigating novel anti-HBV therapeutics.
I. Quantitative Data Summary
The in vivo efficacy of Bay 41-4109 has been demonstrated in humanized Alb-uPA/SCID mice engrafted with primary human hepatocytes and subsequently infected with HBV.[1][2][3][4] The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Antiviral Efficacy of Bay 41-4109 in HBV-Infected Humanized Mice
| Parameter | Treatment Group (Bay 41-4109) | Control Group (Vehicle) | Citation |
| Change in HBV Viremia (after 5 days of treatment) | ~1 log10 copies/mL decrease | ~0.5 log10 copies/mL increase | [1][2][3][4] |
| HBV Viremia Rebound (5 days post-treatment) | Observed | Not Applicable | [1][2] |
Table 2: In Vitro Activity of this compound (HepG2.2.15 cells)
| Parameter | Value | Citation |
| IC50 (50% inhibitory concentration) | ~202 nM | [1][3] |
| Cell Toxicity | No toxicity observed at effective concentrations | [1][3] |
Table 3: Pharmacokinetic Profile of Bay 41-4109 in Mice (Note: Data from transgenic mouse models, not specifically humanized models)
| Parameter | Value | Citation |
| Bioavailability (Oral) | 30% | [5][6][7] |
| Absorption | Rapid | [5][6][7] |
| Plasma Concentrations | Dose-proportional | [5][8] |
II. Experimental Protocols
The following protocols are based on established in vivo studies of Bay 41-4109 in humanized mouse models.[1][9]
A. Generation of HBV-Infected Humanized Mice
This protocol describes the establishment of a stable HBV infection in Alb-uPA/SCID mice with humanized livers.
Materials:
-
Alb-uPA/SCID mice
-
Primary human hepatocytes
-
HBV inoculum
-
Surgical and cell transplantation equipment
-
Human albumin ELISA kit
Procedure:
-
Human Hepatocyte Transplantation: Transplant primary human hepatocytes into Alb-uPA homozygous SCID mice.
-
Engraftment Confirmation: Monitor the engraftment of human hepatocytes by measuring circulating human albumin levels in the mouse sera. Proceed with animals that show stable and sufficient levels of human albumin (e.g., at least 20 µg/mL) four to five weeks post-transplantation.[1]
-
HBV Infection: Infect the humanized mice with a sufficient dose of HBV.
-
Establishment of Infection: Allow the HBV infection to establish for a period of 10 days post-infection before commencing treatment.[1][2][3][4]
B. In Vivo Antiviral Treatment Protocol
This protocol details the administration of Bay 41-4109 to evaluate its antiviral efficacy.
Materials:
-
HBV-infected humanized mice
-
This compound
-
Vehicle for oral administration
-
Equipment for oral gavage and blood collection
Procedure:
-
Treatment Group: Administer Bay 41-4109 to the treatment group of mice. A documented effective dosage is 25 mg/kg body weight, administered twice daily via oral gavage for five consecutive days.[1][9]
-
Control Group: Administer the vehicle alone to the control group of mice following the same schedule.
-
Monitoring: Collect sera at regular intervals (e.g., before treatment, during treatment, and post-treatment) via retro-orbital bleeding to monitor HBV DNA levels and human albumin concentrations.[1][9]
C. Quantification of HBV Viral Load
This protocol outlines the measurement of HBV DNA from mouse sera.
Materials:
-
Mouse sera
-
DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit)
-
HBV-specific primers and probes for real-time PCR
-
Real-time PCR system
Procedure:
-
DNA Extraction: Extract HBV DNA from a small volume of mouse serum (e.g., 20 µL) using a commercial DNA extraction kit according to the manufacturer's instructions.[1]
-
Real-Time PCR: Quantify the extracted HBV DNA using a real-time PCR assay with HBV-specific primers and probes.[1]
-
Data Analysis: Analyze the real-time PCR data to determine the HBV viral load in copies/mL for each sample.
III. Mechanism of Action and Signaling Pathways
Bay 41-4109 is a member of the heteroaryldihydropyrimidine (HAP) family of compounds that functions as a capsid assembly modulator.[1][2][3][4] Its primary mechanism of action is the destabilization of the HBV capsid assembly process.[1][2][3][4]
Instead of allowing the proper formation of replication-competent nucleocapsids, Bay 41-4109 induces the formation of non-capsid polymers, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription.[1] This leads to a reduction in the production of new viral particles.
Recent studies have further elucidated the cellular fate of these Bay 41-4109-induced aberrant protein polymers. The chaperone-binding E3 ubiquitin ligase STUB1, in conjunction with BAG3, recognizes and transports these aberrant structures to the perinuclear region of the cell.[10][11][12][13] Subsequently, these polymers are targeted for degradation through p62-mediated macroautophagy and lysosomal pathways.[10][11][12][13]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: HBV Replication Cycle and the Point of Intervention by Bay 41-4109.
Caption: Cellular Pathway for the Degradation of Bay 41-4109-Induced Aberrant Polymers.
Caption: Experimental Workflow for In Vivo Evaluation of Bay 41-4109.
References
- 1. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 5. Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic compound in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 11. Related Videos - Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy [visualize.jove.com]
- 12. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 13. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Bay 41-4109 Racemate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Bay 41-4109 racemate, a potent inhibitor of Hepatitis B Virus (HBV) replication, in a cell culture setting. Bay 41-4109 is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator.[1][2] It induces the formation of non-capsid polymers, thereby disrupting the normal assembly of the viral capsid, a crucial step in the HBV life cycle.[1][3] These protocols are designed to be a comprehensive guide for researchers working on the development of anti-HBV therapeutics.
Introduction
Hepatitis B Virus (HBV) infection is a major global health problem, and the development of effective antiviral therapies is a key research priority. Bay 41-4109 has emerged as a promising anti-HBV compound due to its unique mechanism of action that targets the viral capsid.[1] Unlike nucleoside/nucleotide analogs that inhibit the viral polymerase, Bay 41-4109 allosterically modulates the HBV core protein (HBc), leading to accelerated and misdirected assembly into non-functional capsids.[1][2] This ultimately results in the inhibition of viral replication.
The IC50 value is a critical parameter for characterizing the potency of an antiviral compound. It represents the concentration of the drug required to inhibit 50% of a specific biological or biochemical function. In the context of HBV, this is typically the inhibition of viral replication, which can be measured by quantifying extracellular HBV DNA or intracellular viral antigens.
Data Presentation: IC50 of this compound
The IC50 of Bay 41-4109 can vary depending on the assay system and the specific parameter being measured. The following table summarizes reported IC50 values for this compound from various studies.
| Assay Type | Cell Line / System | Measured Parameter | IC50 Value | Reference |
| Cell-free assay | N/A | HBV capsid assembly | 53 nM | [4][5] |
| Cell-based assay | HepG2.2.15 | HBV replication | 202 nM | [6][7] |
| Cell-based assay | HepG2.2.15 | HBV DNA release | 32.6 nM | [8][9] |
| Cell-based assay | HepG2.2.15 | Cytoplasmic HBcAg level | 132 nM | [8][9] |
Experimental Protocols
Protocol 1: Determination of IC50 by Measuring Extracellular HBV DNA in HepG2.2.15 Cells
This protocol describes the determination of the IC50 of this compound by quantifying the reduction of extracellular HBV DNA in the supernatant of cultured HepG2.2.15 cells. HepG2.2.15 cells are a human hepatoblastoma cell line that stably expresses HBV.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
DNA extraction kit
-
Quantitative real-time PCR (qPCR) machine and reagents (primers and probe specific for HBV DNA)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to prepare a series of concentrations (e.g., 10-fold or 2-fold serial dilutions, starting from a high concentration such as 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
DNA Extraction: Extract viral DNA from the collected supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and a probe specific for a conserved region of the HBV genome.
-
Data Analysis:
-
Determine the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HepG2.2.15 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of Protocol 1.
-
MTT Addition: After the 5-day incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the 50% cytotoxic concentration (CC50).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of Bay 41-4109.
Caption: Mechanism of action of Bay 41-4109 and cellular clearance pathway.
References
- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Buy this compound [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Bay 41-4109 Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of Bay 41-4109 racemate, a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical animal studies.
Chemical and Physical Properties
Bay 41-4109 is a heteroaryldihydropyrimidine derivative that functions as a capsid assembly modulator. It induces the formation of aberrant, non-functional viral capsids, leading to the degradation of the HBV core protein.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 79 mg/mL |
| Ethanol | 11 mg/mL |
| Water | <1 mg/mL |
Table 2: In Vivo Administration Parameters from Preclinical Studies
| Animal Model | Vehicle | Route of Administration | Dosage Range |
| Mouse | 0.5% (w/v) Tylose (Methylcellulose) | Oral gavage | 25 - 60 mg/kg |
| Mouse | 2% (w/v) Methyl-2 hydroxyethyl cellulose | Oral gavage | 3.75 - 60 mg/kg |
| Mouse | 0.5% (w/v) Tylose with 1% (v/v) Ethanol | Oral gavage | 25 mg/kg |
Experimental Protocols
Preparation of 0.5% Methylcellulose (Tylose) Vehicle
This protocol details the preparation of a 0.5% (w/v) methylcellulose solution, a commonly used vehicle for the oral administration of poorly soluble compounds in rodents.
Materials:
-
Methylcellulose (e.g., Tylose, 400 cP viscosity)
-
Sterile, deionized water
-
Sterile beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the required amount of methylcellulose for the desired final volume of the vehicle (e.g., for 100 mL of 0.5% solution, weigh 0.5 g of methylcellulose).
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously. The solution will appear cloudy or milky. Continue stirring for 10-20 minutes to ensure the powder is thoroughly wetted.
-
Remove the beaker from the heat and add the remaining two-thirds of the sterile water, which should be cold (2-8°C).
-
Place the beaker in an ice bath or a refrigerator and continue stirring until the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
The final solution should be stored in a sterile, sealed container at 2-8°C. The vehicle is typically stable for up to one month.
Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogenous suspension of this compound in the 0.5% methylcellulose vehicle for oral administration to mice.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle (optional, for grinding the compound)
-
Spatula
-
Vortex mixer
-
Homogenizer (optional, for achieving a finer suspension)
-
Sterile tubes for storage
Procedure:
-
Calculate the required amounts: Determine the total volume of suspension needed based on the number of animals, the dose per animal (e.g., in mg/kg), and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder. For easier suspension, the powder can be finely ground using a mortar and pestle.
-
Prepare the suspension:
-
In a suitable sterile container, add a small volume of the 0.5% methylcellulose vehicle to the weighed Bay 41-4109 powder to create a paste.
-
Use a spatula to triturate the paste, ensuring there are no clumps.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously mixing.
-
-
Homogenize the suspension:
-
Vortex the suspension vigorously for 5-10 minutes to ensure uniform distribution of the compound.
-
For a more homogenous and stable suspension, a mechanical homogenizer can be used.
-
-
Storage and Use:
-
It is recommended to prepare the suspension fresh on the day of administration.
-
If short-term storage is necessary, store the suspension in a tightly sealed, light-protected container at 2-8°C.
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Bay 41-4109 Suspension Preparation
Application Notes and Protocols: Utilizing Bay 41-4109 Racemate in HBV Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bay 41-4109 racemate, a potent heteroaryldihydropyrimidine (HAP) derivative, in preclinical studies involving Hepatitis B Virus (HBV) transgenic mouse models. This document outlines the compound's mechanism of action, summarizes key quantitative data from published studies, and offers detailed experimental protocols for in vivo evaluation.
Introduction
Bay 41-4109 is a non-nucleosidic inhibitor of HBV replication that functions as a capsid assembly modulator (CAM).[1] Unlike nucleos(t)ide analogs that target the viral polymerase, Bay 41-4109 disrupts the normal formation of the viral capsid, a critical component for viral replication and stability.[2][3] Specifically, it accelerates and misdirects the assembly of HBV core protein (HBcAg) dimers, leading to the formation of non-capsid polymers and aberrant structures instead of functional nucleocapsids.[2][4][5] This novel mechanism of action makes it a valuable tool for HBV research and a potential candidate for combination therapies. HBV transgenic mouse models, which express HBV proteins and support viral replication, serve as a crucial in vivo platform for evaluating the efficacy of such antiviral compounds.[6][7]
Mechanism of Action
Bay 41-4109 targets the HBV core protein, interfering with the intricate process of capsid assembly. In vitro studies have demonstrated that it can both accelerate and misdirect this process.[2][8] At substoichiometric concentrations, it can induce the formation of non-capsid polymers.[2] At higher ratios, it can lead to the destabilization of preformed capsids.[2] This disruption of capsid integrity ultimately inhibits the encapsidation of the viral pregenomic RNA (pgRNA), a crucial step for HBV DNA synthesis, leading to a reduction in viral load.[6][8] Recent studies also suggest that the aberrant polymers induced by Bay 41-4109 can be cleared by cellular degradation pathways, such as p62-mediated macroautophagy, a process that can be enhanced by the E3 ubiquitin ligase STUB1.[9][10]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in HBV transgenic mouse models from various studies.
Table 1: In Vivo Efficacy of Bay 41-4109 in HBV Transgenic Mice
| Parameter | Mouse Model | Dosage | Treatment Duration | Observed Effect | Reference |
| Serum HBV DNA | HBV Transgenic | Not specified | 28 days | Dose-dependent reduction | [8] |
| Liver HBV DNA | HBV Transgenic | Not specified | 28 days | Dose-dependent reduction | [8] |
| Liver HBcAg | HBV Transgenic | Not specified | 28 days | Reduction | [8][11] |
| Serum HBV DNA | Humanized Alb-uPA/SCID | 25 mg/kg, twice daily | 5 days | ~1 log10 copies/mL decrease | [6] |
| Serum HBV DNA | HBV Transgenic | Not specified | 30 days | Sustained decrease, max inhibition of 1.8 log10 copies/mL | [9][10] |
Table 2: Comparative Efficacy of Bay 41-4109 and Other Antivirals
| Compound | Mouse Model | Dosage | Treatment Duration | Key Finding | Reference |
| Bay 41-4109 | HBV Transgenic | Not specified | 28 days | Efficacy comparable to Lamivudine (3TC) | [8][11] |
| Bay 41-4109 | Nude mice with HepAD38 tumors | 60 mg/kg per day | 5 weeks | Suppressed virus replication to a similar extent as GLS4 | [12] |
| Lamivudine | Nude mice with HepAD38 tumors | Not specified | Not specified | 154.4-fold increase in virus titer 2 weeks post-treatment | [12] |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo studies with this compound in HBV transgenic mouse models.
Protocol 1: General In Vivo Efficacy Study in HBV Transgenic Mice
1. Animal Model:
-
Use an established HBV transgenic mouse line that replicates the virus in the liver and results in viremia.
2. Compound Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% Tylose.[8] A formulation of 0.5% Tylose and 1% ethanol has also been used.[13]
-
Prepare fresh suspensions for daily administration to ensure stability and accurate dosing.
3. Dosing and Administration:
-
Administer Bay 41-4109 or placebo (vehicle only) to mice via oral gavage (per os).
-
A typical dosing regimen is twice daily administration for a period of 28 days.[8] Shorter-term studies of 5 days have also been conducted.[6]
-
Dose ranges should be determined based on preliminary studies, with doses up to 25 mg/kg twice daily being reported.[13]
4. Sample Collection:
-
Collect blood samples via retro-orbital bleeding or other appropriate methods at baseline and at specified time points throughout the study (e.g., weekly).
-
At the end of the treatment period, sacrifice the animals. Collect terminal blood samples via cardiac puncture.
-
Harvest the livers and immediately freeze them in liquid nitrogen or fix them in 10% formalin for subsequent analysis.[8][13]
5. Efficacy Assessment:
-
Serum HBV DNA: Extract viral DNA from serum samples using a commercial kit. Quantify HBV DNA levels using real-time quantitative PCR (qPCR).
-
Liver HBV DNA: Extract total DNA from a portion of the frozen liver tissue and quantify HBV DNA levels by qPCR or Southern blotting.
-
Liver HBcAg: Analyze HBcAg expression in liver tissue sections using immunohistochemistry (IHC) or by Western blot analysis of liver lysates.
Protocol 2: Evaluation of Synergistic Effects with STUB1 Overexpression
This protocol is adapted from a study investigating the role of STUB1 in the clearance of Bay 41-4109-induced aberrant polymers.[9][10]
1. AAV Vector Preparation and Administration:
-
Generate recombinant adeno-associated virus 8 (AAV8) vectors expressing STUB1 (AAV-STUB1) and a control vector (e.g., AAV-control).
-
Administer the AAV vectors to HBV transgenic mice via a single intravenous injection.
2. Bay 41-4109 Treatment:
-
Following AAV administration (e.g., after 2-4 weeks to allow for stable gene expression), initiate treatment with Bay 41-4109 as described in Protocol 1.
3. Monitoring and Analysis:
-
Monitor serum HBV DNA and HBeAg levels at regular intervals (e.g., every 6 days) after the first administration of Bay 41-4109.[9]
-
At the end of the study (e.g., day 30), sacrifice the mice and analyze the expression of HBc protein in liver tissue by Western blot and IHC.[9]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Bay 41-4109 on HBV capsid assembly.
Experimental Workflow
Caption: Experimental workflow for in vivo studies with Bay 41-4109.
Important Considerations
-
Racemate vs. Enantiomers: Bay 41-4109 is a racemate. Studies have indicated that the antiviral activity resides primarily in the (-)-R-enantiomer.[13] Researchers should be aware of the composition of their compound.
-
Toxicity: While generally well-tolerated in the described mouse models, high doses of Bay 41-4109 (≥100 mg/kg/d) have been associated with hepatotoxicity in rats.[6] It is crucial to perform dose-ranging studies to determine the optimal therapeutic window.
-
Limitations of the Model: Standard HBV transgenic mouse models do not fully recapitulate the entire HBV life cycle, notably the formation of covalently closed circular DNA (cccDNA), which is the persistent form of the virus in infected hepatocytes.[6][7] Therefore, results from these models primarily reflect the compound's effect on viral replication from the integrated transgene. Humanized mouse models, which can be infected with HBV and form cccDNA, offer a more complete system for evaluation.[6][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New targets and possible new therapeutic approaches in the chemotherapy of chronic hepatitis B [natap.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying HBV Nucleocapsid Disassembly Using Bay 41-4109 Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay 41-4109 racemate, a potent heteroaryldihydropyrimidine (HAP) derivative, in the investigation of Hepatitis B Virus (HBV) nucleocapsid disassembly. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.
Introduction to Bay 41-4109
Bay 41-4109 is a small molecule inhibitor of HBV replication.[1][2] It functions as a Capsid Assembly Modulator (CAM), specifically classified as a Type I CAM or CAM-A.[3] Unlike nucleoside/nucleotide analogs that target the viral polymerase, Bay 41-4109 directly targets the HBV core protein (HBcAg), a crucial component for the formation of the viral capsid.[4][5] Its mechanism of action involves the misdirection of capsid assembly, leading to the formation of aberrant, non-functional capsid-like structures and the destabilization and disassembly of pre-formed nucleocapsids.[4][6] This dual action makes Bay 41-4109 a valuable tool for studying the dynamics of HBV nucleocapsid assembly and disassembly, and as a lead compound for the development of novel anti-HBV therapeutics.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in inhibiting HBV replication. These values are crucial for designing experiments and interpreting results.
| Parameter | Cell Line | Value | Reference |
| IC50 (HBV DNA release) | HepG2.2.15 | 32.6 nM | [5][6] |
| IC50 (cytoplasmic HBcAg) | HepG2.2.15 | 132 nM | [5][6] |
| IC50 (HBV replication) | HepG2.2.15 | 202 nM | [2][7] |
| CC50 (Cytotoxicity) | HepG2.2.15 | 19.3 µM | [5] |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary between different studies and experimental conditions.
Mechanism of Action and Signaling Pathway
Bay 41-4109 disrupts the normal process of HBV nucleocapsid formation. Instead of forming stable icosahedral capsids, the presence of Bay 41-4109 induces the core protein dimers to assemble into aberrant, non-capsid polymers.[4] Furthermore, at higher concentrations, it can actively promote the disassembly of already formed capsids.[4][6] This leads to the degradation of the core protein and prevents the encapsidation of the viral pregenomic RNA (pgRNA), a critical step for viral replication.
Caption: Mechanism of Bay 41-4109 in disrupting HBV nucleocapsid assembly.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Bay 41-4109 on HBV nucleocapsid disassembly.
Cell Culture and Antiviral Assay in HepG2.2.15 Cells
This protocol describes how to determine the antiviral activity of Bay 41-4109 by measuring the reduction in extracellular HBV DNA.
Materials:
-
HepG2.2.15 cell line (constitutively expresses HBV)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
DNA extraction kit
-
Real-time PCR machine and reagents (primers and probe specific for HBV DNA)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 104 cells/well in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of Bay 41-4109 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Bay 41-4109 (e.g., 0, 10, 50, 100, 200, 500 nM). Include a DMSO-only control.
-
Incubation: Incubate the treated cells for 4-6 days. Change the medium with freshly prepared compound every 2 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Real-Time PCR: Quantify the extracted HBV DNA using a real-time PCR assay with primers and a probe targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of Bay 41-4109.
Analysis of HBV Capsid Assembly by Particle Gel Assay (Native Agarose Gel Electrophoresis)
This assay allows for the visualization of intact HBV capsids and the aberrant structures induced by Bay 41-4109.
Materials:
-
Treated and untreated HepG2.2.15 cell lysates
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 50 mM NaCl, 1% NP-40, protease inhibitors)
-
1% Agarose gel in TBE buffer
-
Native protein gel loading dye
-
Transfer buffer (TBE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-HBcAg antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse the treated and untreated HepG2.2.15 cells with lysis buffer on ice.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Mix the supernatant with native protein gel loading dye.
-
Electrophoresis: Load the samples onto a 1% native agarose gel and run the electrophoresis in TBE buffer at a constant voltage (e.g., 70V) for 2-3 hours at 4°C.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane overnight at 4°C using a capillary transfer method with TBE as the transfer buffer.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HBcAg antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Normal capsids will appear as a distinct band, while treatment with Bay 41-4109 may result in a smear or faster-migrating species, indicating aberrant assembly or disassembly.
Visualization of HBV Nucleocapsid Morphology by Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of the effect of Bay 41-4109 on capsid structure.
Materials:
-
Purified HBV capsids (from treated and untreated cells)
-
Carbon-coated copper grids
-
Negative staining solution (e.g., 2% uranyl acetate)
-
Transmission Electron Microscope
Procedure:
-
Capsid Purification: Purify HBV capsids from the lysates of treated and untreated HepG2.2.15 cells using sucrose gradient centrifugation or other suitable methods.
-
Grid Preparation: Place a drop of the purified capsid suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.
-
Staining: Stain the grid by floating it on a drop of 2% uranyl acetate for 30-60 seconds.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids under a transmission electron microscope. Untreated samples should show intact, icosahedral capsids. Bay 41-4109-treated samples are expected to show disrupted, aggregated, or irregularly shaped capsid structures.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of Bay 41-4109 on HBV nucleocapsid disassembly.
References
- 1. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Particle Gel Assay for Detection of Intracellular Hepatitis B Virus Subviral Particles in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Detection of Hepatitis B Virus DNA by Real-Time Nucleic Acid Sequence-Based Amplification with Molecular Beacon Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application of Bay 41-4109 racemate in high-throughput screening
Application Notes & Protocols
Topic: Application of Bay 41-4109 Racemate in High-Throughput Screening for Anti-HBV Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bay 41-4109 is a potent, non-nucleosidic inhibitor of the Hepatitis B Virus (HBV). As a member of the heteroaryldihydropyrimidine (HAP) class, it functions as a capsid assembly modulator (CAM), specifically by inducing the formation of aberrant, non-functional capsid structures, thereby halting the viral replication cycle.[1][2][3][4] Its well-characterized mechanism of action and potent activity make its racemic form, this compound, an essential tool and positive control in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HBV therapeutics. This document provides detailed protocols for utilizing this compound in cell-based HTS assays.
Mechanism of Action
Bay 41-4109 targets the HBV core protein (HBcAg), a crucial component for the assembly of the viral nucleocapsid. Instead of allowing the proper formation of icosahedral capsids, Bay 41-4109 accelerates and misdirects the assembly process, leading to the formation of non-capsid polymers and aggregates.[1][3] This destabilization of capsid assembly prevents the encapsulation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription, effectively blocking the production of new infectious virions.[1][5] Studies show that at higher concentrations, Bay 41-4109 can also destabilize pre-formed capsids.[3]
Caption: HBV replication cycle and the inhibitory action of Bay 41-4109 on capsid assembly.
Potency and Cytotoxicity Data
The racemate of Bay 41-4109 has been evaluated in various cell-based assays, demonstrating potent anti-HBV activity with a good selectivity index. The active component against HBV is the (-)-R-enantiomer.[1] The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Line | Assay Details | Reference |
| IC₅₀ | ~202 nM | HepG2.2.15 | Inhibition of HBV replication. | [1][2][6][7] |
| IC₅₀ | 53 nM | Not Specified | Potent inhibition of HBV. | [8][9][10] |
| IC₅₀ | 32.6 nM | HepG2.2.15 | Inhibition of HBV DNA release. | [5][8][11] |
| IC₅₀ | 132 nM | HepG2.2.15 | Inhibition of cytoplasmic HBcAg levels. | [5][8][11] |
| EC₅₀ | 0.22 µM | dHepaRG | Inhibition of HBV DNA replication (standard conditions). | [12] |
| CC₅₀ | 19.3 µM | HepG2.2.15 | Cytotoxicity assessment. | [8] |
| TC₅₀ | 58 µM | HepG2.2.15 | Cytotoxicity measured by MTT assay after 48h. | [13] |
IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; TC₅₀: 50% toxic concentration.
High-Throughput Screening Application
This compound is an ideal positive control for cell-based HTS assays designed to identify novel HBV inhibitors, particularly those targeting capsid assembly. Its inclusion in a screening plate allows for the validation of assay performance and the calculation of key performance metrics like the Z'-factor.
Primary HTS Assay Workflow: A typical workflow involves seeding an HBV-expressing cell line, adding library compounds alongside positive (Bay 41-4109) and negative (DMSO) controls, incubating for several days, and then quantifying the level of HBV DNA replication.
References
- 1. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. P450s under Restriction (PURE) Screen Using HepaRG and Primary Human Hepatocytes for Discovery of Novel HBV Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model | MDPI [mdpi.com]
Application Notes and Protocols: In Vivo Efficacy Assessment of Bay 41-4109
Introduction
Bay 41-4109 is a potent, non-nucleosidic inhibitor of the Hepatitis B Virus (HBV) belonging to the heteroaryldihydropyrimidine (HAP) class of compounds.[1][2] It functions as a capsid assembly modulator (CAM), a class of antivirals that targets a crucial step in the viral lifecycle: the assembly of the viral nucleocapsid.[3][4] Unlike nucleoside/nucleotide analogs that inhibit the viral polymerase, Bay 41-4109 disrupts the proper formation of the viral core, leading to the creation of non-functional, aberrant structures and preventing the encapsidation of the viral genome.[3][5][6] This unique mechanism of action makes it a valuable candidate for treating chronic HBV infection, potentially including strains resistant to existing therapies.[4][7] These application notes provide a detailed framework for designing and executing in vivo experiments to assess the efficacy of Bay 41-4109.
Mechanism of Action
Bay 41-4109's primary mechanism involves the misdirection of HBV capsid assembly.[3][8] It binds to the HBV core protein (HBcAg) dimers, inducing conformational changes that accelerate assembly but lead to the formation of non-icosahedral polymers instead of proper nucleocapsids.[3][5] At higher concentrations, it can also destabilize pre-formed capsids.[3] This disruption effectively halts the packaging of pregenomic RNA (pgRNA) and subsequent viral DNA replication, ultimately reducing the production of new infectious virions.[6][9]
Figure 1: Bay 41-4109 disrupts normal HBV capsid assembly, leading to non-functional polymers.
Quantitative Data Summary
In Vitro Efficacy
Bay 41-4109 has demonstrated potent activity against HBV replication in cell culture models. The half-maximal inhibitory concentration (IC50) varies slightly depending on the specific assay and cell line used.
| Cell Line | Parameter Measured | IC50 Value (nM) | Reference |
| HepG2.2.15 | HBV Inhibition | 53 | [1][8][10] |
| HepG2.2.15 | HBV DNA Release | 32.6 | [8][10][11] |
| HepG2.2.15 | Cytoplasmic HBcAg Level | 132 | [8][10][11] |
| HepG2.2.15 | HBV Replication | ~202 | [6][12][13] |
In Vivo Efficacy
Studies in established mouse models of HBV infection have confirmed the antiviral activity of Bay 41-4109, showing a dose-dependent reduction in key viral markers.
| Animal Model | Dosage | Treatment Duration | Key Finding | Reference | | :--- | :--- | :--- | :--- | | HBV-Transgenic Mice | 3-30 mg/kg (b.i.d.) | 28 days | Dose-dependent reduction of viral DNA in liver and plasma; reduced liver HBcAg. |[2][10] | | Humanized Alb-uPA/SCID Mice | 25 mg/kg (b.i.d.) | 5 days | ~1 log10 copies/mL decrease in HBV viremia. |[9][13] | | HBV Hydrodynamic Injection Mice | Not Specified | 30 days | Maximum inhibition of 1.8 log10 copies/mL in serum HBV DNA. |[14] |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vivo efficacy of Bay 41-4109 using an HBV mouse model.
Figure 2: General experimental workflow for assessing the in vivo efficacy of Bay 41-4109.
Protocol 1: Animal Models and Study Design
-
Animal Selection : HBV-transgenic mice (e.g., Tg [HBV1.3 fsX(-)3'5']) are a commonly used model.[2] Alternatively, humanized liver mice (e.g., Alb-uPA/SCID) can be used for studies requiring a human metabolic context.[6][13]
-
Acclimatization : House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping : Randomly assign animals to treatment groups (n=8-10 per group) to ensure statistical power.
-
Group 1 (Vehicle Control) : Receives the vehicle solution only (e.g., 0.5% Tylose).[8][10]
-
Group 2 (Bay 41-4109) : Receives Bay 41-4109 at a predetermined dose (e.g., 3, 10, or 30 mg/kg).[2]
-
Group 3 (Positive Control) : Receives a standard-of-care antiviral like Entecavir or Lamivudine (3TC) to validate the model's responsiveness.[2][15]
-
Protocol 2: Compound Formulation and Administration
-
Formulation : Prepare a suspension of Bay 41-4109 in a suitable vehicle. A commonly used vehicle is 0.5% Tylose in sterile water.[8][10]
-
Weigh the required amount of Bay 41-4109 powder.
-
Gradually add the 0.5% Tylose solution while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh daily or as stability allows.
-
-
Administration : Administer the compound orally (per os) via gavage.
-
Dosage Volume : Typically 10 mL/kg body weight.
-
Frequency : Administer twice daily (b.i.d.) or three times daily (t.i.d.) for the duration of the study (e.g., 28 days).[2]
-
Protocol 3: Sample Collection and Processing
-
Blood Collection :
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Use EDTA or serum separator tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma or serum.
-
Store plasma/serum at -80°C for subsequent HBV DNA and liver enzyme analysis.
-
-
Terminal Liver Tissue Collection :
-
At the end of the treatment period (e.g., 28 days), euthanize animals according to approved ethical guidelines.[10]
-
Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove circulating blood.
-
Excise the liver, weigh it, and section it for different analyses.
-
Snap-freeze portions in liquid nitrogen for DNA/protein extraction and store at -80°C.
-
Fix portions in 10% neutral buffered formalin for 24 hours for immunohistochemistry.
-
Protocol 4: Endpoint Analysis
-
HBV DNA Quantification (qPCR) :
-
Extract viral DNA from plasma/serum and homogenized liver tissue using a commercial viral DNA extraction kit.
-
Perform quantitative real-time PCR (qPCR) using primers and probes specific for the HBV genome.
-
Use a standard curve of a plasmid containing the HBV target sequence to quantify the viral load (copies/mL for plasma, copies/µg for liver DNA).
-
-
HBcAg Detection in Liver :
-
Immunohistochemistry (IHC) : Use formalin-fixed, paraffin-embedded liver sections. Perform antigen retrieval followed by incubation with a primary antibody against HBcAg. Use a suitable secondary antibody and detection system to visualize HBcAg expression and localization within hepatocytes.[2]
-
Western Blot : Homogenize frozen liver tissue in lysis buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-HBcAg antibody to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).
-
-
Liver Function Tests :
-
Use serum samples to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer as an indicator of liver injury.[16]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic compound in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis B drugs in development | HIV i-Base [i-base.info]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 10. glpbio.com [glpbio.com]
- 11. Bay 41-4109|cas 298708-81-3 [dcchemicals.com]
- 12. caymanchem.com [caymanchem.com]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 14. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 15. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current approaches for treating chronic hepatitis B: when to start, what to start with, and when to stop - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bay 41-4109 Racemate: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for working with Bay 41-4109 racemate, focusing on its solubility characteristics in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the compound's high solubility. Ethanol can also be used, but the solubility is significantly lower. For aqueous-based cellular assays, it is critical to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically less than 0.5%).
Q2: I am having trouble dissolving this compound in DMSO at the concentration listed on the data sheet. What could be the issue?
A2: Several factors can affect solubility:
-
Solvent Quality: Moisture-absorbing DMSO can lead to reduced solubility.[1] It is crucial to use fresh, anhydrous-grade DMSO.
-
Compound Purity and Batch Variation: Although slight batch-to-batch variations in solubility are normal, significant deviations could indicate issues with compound purity.[2]
-
Temperature: Solubility is temperature-dependent. Ensure your solvent is at room temperature. Gentle warming can be attempted, but be cautious of potential compound degradation.
-
Dissolution Technique: For higher concentrations, techniques like vortexing or sonication can aid in dissolution.[3]
Q3: My compound precipitated after I diluted the DMSO stock solution into my aqueous buffer (e.g., PBS). What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium, known as precipitation. This compound has very low solubility in water (<1 mg/mL).[1] To avoid this:
-
Lower the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of co-solvents if your experimental design allows.
-
Prepare the final dilution immediately before use.
-
Ensure the DMSO concentration in the final aqueous solution is as low as possible.
Q4: Can I use the shake-flask method to determine the thermodynamic solubility in my specific buffer?
A4: Yes, the shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[4][5] It involves adding an excess amount of the compound to your buffer, agitating it for a set period (e.g., 24-48 hours) to ensure equilibrium is reached, separating the undissolved solid (e.g., by centrifugation or filtration), and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[5][6]
Data Presentation
Solubility of this compound
The following table summarizes the solubility of this compound in DMSO and ethanol.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 79 - 100 | 199.6 - 252.7 | High solubility. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 11 | 27.8 | Moderate solubility.[1][7] |
| Water | < 1 | - | Slightly soluble to insoluble.[1] |
Molecular Weight of this compound: 395.76 g/mol .[1]
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method
This protocol provides a general framework for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a chosen solvent or buffer system.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or rotator set to a controlled temperature
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of this compound powder to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is in equilibrium with the solid phase.[5]
-
Solvent Addition: Add a precise volume of the desired solvent or buffer to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully filter the solution using a syringe filter chemically compatible with the solvent. Be cautious to avoid filter clogging or adsorption of the compound onto the filter membrane.
-
-
Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate.
-
Quantification: Dilute the sample if necessary and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC.[6] The measured concentration represents the thermodynamic solubility.
Mandatory Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting flowchart for addressing solubility challenges.
Mechanism of Action: Bay 41-4109 as an HBV Capsid Assembly Modulator
Caption: Bay 41-4109 disrupts normal HBV capsid formation.[8][9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound产品说明书 [selleck.cn]
- 3. gentaur.com [gentaur.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. BAY41-4109 Racemic | 298708-79-9 [amp.chemicalbook.com]
- 8. journals.asm.org [journals.asm.org]
- 9. New targets and possible new therapeutic approaches in the chemotherapy of chronic hepatitis B [natap.org]
- 10. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Bay 41-4109 racemate precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the precipitation of Bay 41-4109 racemate in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a poorly water-soluble compound.[1] It is often initially dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][2][3] When this concentrated stock solution is added to an aqueous environment like cell culture media, the DMSO is diluted, and the solubility of this compound drastically decreases, leading to its precipitation out of the solution. This is a common issue with hydrophobic compounds.[4][5][6]
Q2: What are the known solubility properties of this compound?
A2: The solubility of this compound varies significantly across different solvents. It is highly soluble in DMSO, moderately soluble in Ethanol, and has very low solubility in water.[1]
Troubleshooting Guides
Issue: Precipitation observed immediately upon addition of this compound stock solution to the media.
Potential Cause 1: High final concentration of the compound.
-
Solution: Lower the final working concentration of this compound in your experiment if your experimental design permits. Each compound has a characteristic solubility limit in a given medium at a specific temperature; exceeding this limit will cause precipitation.[4]
Potential Cause 2: High percentage of organic solvent in the final solution.
-
Solution: While seemingly counterintuitive, adding a very high concentration of a DMSO stock solution can lead to localized precipitation. It's crucial to ensure rapid and thorough mixing upon addition to the media. Aim to keep the final DMSO concentration in your cell culture media as low as possible, typically below 0.5%, to minimize solvent-related cytotoxicity and precipitation issues.[5]
Potential Cause 3: The compound's solubility limit is exceeded.
-
Solution: Employ formulation strategies to increase the aqueous solubility of this compound. This can include the use of co-solvents or excipients.[7][8][9] For in vivo studies, Bay 41-4109 has been formulated as a suspension in 0.5% Tylose.[10] A similar approach using pharmaceutically acceptable excipients could be adapted for in vitro work.
Issue: The media containing this compound becomes cloudy over time.
Potential Cause 1: Slow precipitation or compound instability.
-
Solution: This may indicate that while the compound is initially soluble, it is not stable in the aqueous environment over time. Consider preparing fresh dilutions of this compound immediately before each experiment. The stability of stock solutions in solvents is also finite; for instance, stock solutions in a solvent are stable for 1 month at -20°C and 1 year at -80°C.[1]
Potential Cause 2: Interaction with media components.
-
Solution: Certain components in complex cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[11] If possible, simplify the medium for the duration of the compound treatment or test solubility in a simpler buffered solution like Phosphate-Buffered Saline (PBS) first.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 79 | 199.61 | [1][3] |
| Ethanol | 11 | Not specified | [1] |
| Water | <1 | Not specified | [1] |
Note: The molecular weight of this compound is 395.76 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add fresh, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 20 mM). Using fresh DMSO is important as moisture-absorbing DMSO can reduce solubility.[1]
-
Vortexing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[1]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the DMSO stock solution in the cell culture medium. For example, add 1 µL of a 20 mM stock to 99 µL of media to get a 200 µM solution.
-
Vortex or pipette vigorously immediately after adding the stock to ensure rapid dispersion.
-
Add the desired volume of this intermediate dilution to your final culture volume.
-
-
Direct Dilution (for low concentrations):
-
For very low final concentrations, direct addition of the stock solution may be possible.
-
Add the small volume of the DMSO stock solution directly to the pre-warmed media while gently vortexing or swirling the media to ensure immediate and uniform mixing.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for Bay 41-4109 precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Investigating Potential Cytotoxicity of Bay 41-4109 Racemate at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential cytotoxicity of Bay 41-4109 racemate, particularly at high concentrations. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available cytotoxicity data.
Quantitative Cytotoxicity Data Summary
The following table summarizes the reported cytotoxic effects of Bay 41-4109 in various cell lines. It is important to note that variations in experimental conditions such as exposure time and assay methodology can lead to different observed cytotoxicity values.
| Cell Line | Compound Concentration | Exposure Time | Assay Method | Observed Cytotoxicity (% cell viability or CC50/TC50) |
| HepG2.2.15 | 7 µM | 8 days | MTT | CC50 |
| HepG2.2.15 | 58 µM | 48 hours | MTT | TC50[1][2] |
| HepG2.2.15 | Up to 400 nM | 5 days | Not specified | No cell toxicity observed[3][4] |
| HepG2-NTCP | ~10 µM | Not specified | Not specified | CC50[5] |
| Primary Human Hepatocytes | 35 µM | 48 hours | MTT | CC50[6] |
| Primary Human Hepatocytes | 25 µM | Not specified | Human albumin level measurement | Reduced human albumin levels by ~70% |
| BHK-21 | 100 µM | 24 hours | Cell morphology and proliferation | Signs of cell toxicity observed[1][2] |
| Huh7 | >25 to >100 µM | Not specified | Not specified | CC50 values for a similar compound (JNJ-56136379) in this range suggest Bay 41-4109 may have a high CC50 in this cell line as well.[7][8] |
Experimental Workflow & Signaling Pathway Diagrams
To facilitate experimental design and data interpretation, the following diagrams illustrate a typical cytotoxicity testing workflow and the known signaling pathway associated with the clearance of Bay 41-4109-induced aberrant protein aggregates.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of Bay 41-4109.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Bay 41-4109 in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.[3][9]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Caspase-3 assay kit (containing cell lysis buffer, caspase-3 substrate, and a p-nitroaniline (pNA) standard)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Caspase-3 Reaction: Add the cell lysate and the caspase-3 substrate to a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released by caspase-3 activity.[5]
-
Data Analysis: Quantify the caspase-3 activity and compare the treated samples to the untreated control to determine the fold-increase in apoptosis.[5]
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the investigation of Bay 41-4109's cytotoxicity.
Q1: Why are my cytotoxicity results for Bay 41-4109 inconsistent with published data?
A1: Discrepancies in cytotoxicity results can arise from several factors:
-
Different Cell Lines: Cell lines can have varying sensitivities to a compound. The reported CC50 for Bay 41-4109 differs between HepG2.2.15, primary human hepatocytes, and BHK-21 cells.[1][2][6]
-
Exposure Time: The duration of compound exposure can significantly impact cytotoxicity. A shorter exposure may not be sufficient to induce a cytotoxic effect that is observable with longer incubation times.
-
Assay Method: Different assays measure different aspects of cell health. An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. A compound could affect one of these processes more than the other at certain concentrations.
-
Racemate vs. Enantiomers: Bay 41-4109 is a racemate. The individual enantiomers may have different activities and toxicities.
-
Compound Quality and Solubility: Ensure the purity and proper solubilization of your this compound. Poor solubility can lead to inaccurate concentrations.
Q2: In the MTT assay, I observe an increase in absorbance at high concentrations of Bay 41-4109, suggesting increased viability. Is this expected?
A2: This is a known phenomenon with some compounds in the MTT assay and can be misleading. Possible explanations include:
-
Induction of Metabolic Activity: At certain concentrations, the compound might be inducing a stress response in the cells that leads to an increase in metabolic activity and therefore higher formazan production, without an actual increase in cell number.
-
Direct Reduction of MTT: The compound itself might be chemically reducing the MTT reagent, leading to a false-positive signal. To test for this, run a control with the compound and MTT in cell-free medium.
-
Changes in Cell Morphology: The compound might be causing changes in cell size or morphology that affect MTT uptake and reduction.
Q3: My LDH assay shows high background levels in the control wells. What could be the cause?
A3: High background LDH release can be due to:
-
Over-confluent Cells: Cells that are too dense can start to die and release LDH even without treatment. Ensure you are using an optimal cell seeding density.
-
Rough Handling: Excessive pipetting or harsh media changes can damage cell membranes and cause LDH leakage.
-
Contamination: Microbial contamination can lead to cell death and LDH release.
-
Serum in the Medium: Some components in serum can have LDH-like activity. It is advisable to use a serum-free medium during the LDH assay incubation step if possible.
Q4: I am not observing any caspase-3 activation even at high concentrations of Bay 41-4109. Does this mean it's not inducing apoptosis?
A4: Not necessarily. While caspase-3 is a key marker of apoptosis, its absence of activation could mean:
-
Alternative Cell Death Pathways: The compound might be inducing non-apoptotic cell death pathways like necrosis or necroptosis at high concentrations. You can investigate this using an LDH assay (for necrosis) or by looking at morphological changes under a microscope.
-
Timing of Measurement: Caspase-3 activation is a transient event. You might be measuring too early or too late. A time-course experiment is recommended.
-
Insufficient Compound Concentration or Exposure: The concentrations or duration of treatment may not be sufficient to trigger apoptosis in your specific cell line.
Q5: How can I be sure that the observed effects are specific to Bay 41-4109 and not an artifact of the solvent (e.g., DMSO)?
A5: It is crucial to include a vehicle control in all your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used to dissolve Bay 41-4109 in your treatment groups. This will allow you to subtract any background effects of the solvent from your results and ensure that the observed cytotoxicity is due to the compound itself.
References
- 1. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]
- 2. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Human Hepatoma Cell Lines for Efficient Regulated Expression of Nucleoside/Nucleotide Analog Resistant and Vaccine Escape Hepatitis B Virus Variants and Woolly Monkey Hepatitis B Virus | PLOS One [journals.plos.org]
Off-target effects of Bay 41-4109 racemate in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Bay 41-4109 racemate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bay 41-4109?
Bay 41-4109 is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator of the Hepatitis B Virus (HBV).[1] It acts by inducing aberrant assembly of HBV core protein (HBc) dimers into non-capsid polymers, which are subsequently degraded by the cell.[2][3] This disruption of proper capsid formation inhibits viral replication.[1][4]
Q2: What are the known off-target effects of Bay 41-4109 in cellular assays?
Direct studies on the off-target effects of Bay 41-4109 in mammalian cells are limited in publicly available literature. However, some studies provide insights into its potential off-target activities and general toxicity profile.
-
Transcriptomic Changes in Bacteria: A study using RNA sequencing on Mycobacterium bovis BCG treated with this compound revealed a distinct transcriptome profile. Specifically, it led to the downregulation of genes associated with the DNA repair process and cell wall biogenesis. While this is in a prokaryotic system, it suggests that the compound can have effects on cellular pathways beyond its intended antiviral activity.
-
Genotoxicity and Teratogenicity: A discovery toxicology study concluded that Bay 41-4109 did not exhibit mutagenicity in the Ames test with Salmonella typhimurium or in Escherichia coli. Furthermore, it did not show clastogenic effects in Chinese Hamster Lung (CHL) cells or any potential for teratogenicity in an in vitro micromass culture of rat embryo midbrain cells.
-
Cytotoxicity: Bay 41-4109 displays cytotoxicity at higher concentrations in various cell lines. The half-maximal cytotoxic concentration (CC50) has been reported to vary depending on the cell line and the duration of exposure.
Q3: Is there any information on the effect of Bay 41-4109 on specific mammalian cellular signaling pathways like MAPK/ERK, PI3K/Akt, or NF-κB?
Currently, there is no direct published evidence detailing the specific effects of this compound on major cellular signaling pathways such as MAPK/ERK, PI3K/Akt, or NF-κB in mammalian cells. While some related chemical classes, like dihydropyrazines, have been shown to modulate the NF-κB pathway, direct evidence for Bay 41-4109 is lacking.[5] Researchers should be aware of this data gap and consider investigating these pathways if unexpected cellular phenotypes are observed.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with Bay 41-4109, with a focus on identifying potential off-target effects.
Issue 1: Unexpected levels of cytotoxicity are observed at concentrations where on-target (anti-HBV) activity is expected.
-
Possible Cause: The observed cytotoxicity could be an off-target effect specific to the cell line being used. Different cell lines have varying sensitivities to chemical compounds.
-
Troubleshooting Steps:
-
Review Published Cytotoxicity Data: Compare your experimental concentrations with the CC50 values reported in the literature for various cell lines (see Table 1).
-
Perform a Dose-Response Curve: Conduct a detailed cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on your specific cell line to determine the precise CC50 value.
-
Use a Control Compound: Include a well-characterized control compound with a similar on-target mechanism but potentially different off-target profile to differentiate between on-target and off-target cytotoxicity.
-
Consider a Different Cell Line: If the therapeutic window (difference between efficacy and toxicity) is too narrow in your current cell line, consider using an alternative cell line known to be less sensitive to Bay 41-4109.
-
Issue 2: Inconsistent anti-HBV efficacy or unexpected cellular morphology changes are observed.
-
Possible Cause: These effects could be due to the modulation of cellular pathways that indirectly influence viral replication or cellular health.
-
Troubleshooting Steps:
-
Investigate Key Signaling Pathways: Since direct data is unavailable, researchers can proactively assess the impact of Bay 41-4109 on key signaling pathways. A recommended workflow is provided below (see Figure 2 and Diagram 1).
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in pathways like MAPK/ERK (p-ERK), PI3K/Akt (p-Akt), and NF-κB (p-p65, IκBα degradation).
-
Reporter Assays: Utilize luciferase or fluorescent reporter assays to quantitatively measure the activity of transcription factors associated with these pathways (e.g., NF-κB reporter assay).
-
Data Summary
Table 1: Reported Cytotoxicity of Bay 41-4109 in Various Cell Lines
| Cell Line | Assay Duration | CC50 Value |
| HepG2.2.15 | 8 days | > 5 µM |
| HepG2.2.15 | 48 hours | 58 µM[6] |
| Chinese Hamster Lung (CHL) | Not Specified | 54.0 µmol·L⁻¹ |
| BHK-21 | 24 hours | Signs of toxicity at 100 µM |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effect of Bay 41-4109 on adherent cell lines.[7][8]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Bay 41-4109 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Bay 41-4109 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of Bay 41-4109.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
2. Ames Test (Bacterial Reverse Mutation Assay) - General Principles
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10][11]
-
Principle: The tester strains are auxotrophic for histidine, meaning they cannot synthesize it and will not grow on a histidine-deficient medium. A mutagen can cause a mutation that restores the gene function, allowing the bacteria to grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the substance.[9]
-
Procedure Outline:
-
The bacterial tester strain is incubated with the test compound (Bay 41-4109) in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
3. In Vitro Micronucleus Test - General Principles
This test detects genotoxic damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[12][13][14]
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance may have caused chromosomal damage.
-
Procedure Outline:
-
A suitable cell line (e.g., CHO, V79, L5178Y, or human lymphocytes) is exposed to various concentrations of Bay 41-4109, with and without metabolic activation (S9 mix).
-
The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have undergone one round of mitosis.[12]
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of binucleated cells containing micronuclei is scored using a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
-
Visualizations
References
- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 5. The effect of dihydropyrazines on lipopolysaccharide-stimulated human hepatoma HepG2 cells via regulating the TLR4-MyD88-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 14. primescholars.com [primescholars.com]
Addressing variability in Bay 41-4109 racemate experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bay 41-4109 racemate. The information is designed to address potential variability in experimental results and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is Bay 41-4109 and what is its mechanism of action?
Bay 41-4109 is a potent, non-nucleosidic inhibitor of the hepatitis B virus (HBV).[1][2][3][4] It belongs to the class of heteroaryldihydropyrimidines (HAPs) and functions as a capsid assembly modulator (CAM).[5][6] Its primary mechanism involves interfering with the HBV capsid assembly process, which is a crucial step in the viral replication cycle.[7][8] Bay 41-4109 can both accelerate and misdirect capsid assembly, leading to the formation of non-functional or aberrant viral capsids and preventing the encapsidation of the viral genome.[2][6][9] This ultimately inhibits the production of mature, infectious virions.[7]
Q2: Why am I observing significant variability in the IC50/EC50 values for Bay 41-4109 in my experiments?
Variability in inhibitory concentrations is a common challenge and can be attributed to several factors:
-
Racemic Mixture: Bay 41-4109 is a racemate, meaning it is a 1:1 mixture of two enantiomers (mirror-image isomers), the (+) S-enantiomer and the (-) R-enantiomer.[7][10] Crucially, the antiviral activity is primarily associated with one enantiomer, while the other is significantly less active or inactive.[1][11][12] Different batches of the racemate may have slight variations in the enantiomeric ratio, leading to different observed potencies.
-
Experimental System: The choice of cell line (e.g., HepG2.2.15), viral strain, and specific assay conditions (e.g., incubation time, cell density) can significantly influence the determined IC50/EC50 values.[10][13][14]
-
Compound Solubility and Stability: Bay 41-4109 has poor aqueous solubility.[15] Issues with compound precipitation or degradation in culture media can lead to lower effective concentrations and thus higher apparent IC50 values. Ensure proper dissolution and handling procedures are followed.
-
Assay Endpoint: The method used to measure antiviral activity (e.g., HBV DNA quantification, HBeAg levels) can yield different inhibitory concentrations.[2][13]
Q3: My experimental results with Bay 41-4109 are not reproducible. What are the common pitfalls?
In addition to the factors mentioned above, lack of reproducibility can stem from:
-
Inconsistent Compound Preparation: Due to its low solubility, the method of preparing stock solutions and dilutions is critical. Use of organic solvents like DMSO and ensuring complete dissolution before further dilution is essential. The final concentration of the solvent in the assay should be kept constant and at a non-toxic level.
-
Cell Health and Passage Number: The health and passage number of the cell line used can affect HBV replication and drug sensitivity. It is advisable to use cells within a defined passage range and regularly monitor their viability.
-
Variability in HBV Production: In models using cell lines that constitutively produce HBV (like HepG2.2.15), the level of virus production can fluctuate, impacting the apparent efficacy of the inhibitor.[13]
Q4: What is the difference between the this compound and its individual enantiomers?
The this compound contains both the R- and S-isomers.[7] Research has shown that the antiviral activity resides predominantly in one of the enantiomers, while the other is largely inactive.[11][12] Specifically, the (+) S enantiomer of Bay 41-4109 has been reported to show no antiviral activity in cell culture.[11][12] Therefore, using the pure, active enantiomer may lead to more consistent and potent results.
Troubleshooting Guides
Issue 1: Higher than expected IC50/EC50 values
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visually inspect stock solutions and final assay wells for any signs of precipitation. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution. 3. Consider the use of a solubility-enhancing agent if compatible with the assay system. |
| Incorrect Enantiomeric Composition | 1. If possible, verify the enantiomeric ratio of the supplied this compound. 2. Consider sourcing the pure, active enantiomer for more consistent results. |
| Cell Line Resistance or Low Viral Replication | 1. Confirm the HBV replication levels in your cell model are within the expected range. 2. Use a positive control compound with a known IC50 to validate the assay system's sensitivity. 3. Ensure cells are healthy and within an optimal passage number. |
| Suboptimal Assay Conditions | 1. Review and optimize incubation times and compound concentrations. 2. Ensure the chosen assay endpoint is sensitive enough to detect changes in viral replication. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Stock Solution Preparation | 1. Standardize the protocol for preparing and storing Bay 41-4109 stock solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Always prepare fresh dilutions for each experiment from a consistent stock. |
| Variability in Cell Culture | 1. Implement a strict cell culture protocol, including seeding density, media changes, and passage number limits. 2. Regularly test for mycoplasma contamination. 3. Monitor cell viability in all experiments, for example, using an MTT assay.[2][14] |
| Assay Plate Edge Effects | 1. Avoid using the outer wells of assay plates for experimental samples, as these are more prone to evaporation. 2. Fill the outer wells with sterile media or PBS to maintain humidity. |
Data Presentation
Reported In Vitro Activity of Bay 41-4109
| Compound Form | Cell Line | Assay Endpoint | IC50 / EC50 (nM) | Reference |
| Bay 41-4109 | HepG2.2.15 | HBV DNA release | 32.6 | [2][16] |
| Bay 41-4109 | HepG2.2.15 | Cytoplasmic HBcAg | 132 | [2][16] |
| Bay 41-4109 | - | - | 53 | [1][2][3] |
| This compound | HepG2.2.15 | HBV replication | 202 | [3][7][10] |
| Bay 41-4109 | HepG2.2.15 | HBV replication | 120 (range 85-170) | [12] |
| (+) S enantiomer | HepG2.2.15 | HBV replication | > 30,000 | [12] |
| Bay 41-4109 | HepG2-NTCP | HBV DNA | ~110 | [13] |
Experimental Protocols
In Vitro HBV Replication Assay using HepG2.2.15 Cells
This protocol is a generalized procedure based on methodologies cited in the literature.[2][10][14][17]
-
Cell Seeding: Plate HepG2.2.15 cells in 96-well or 6-well plates at a density that allows for logarithmic growth throughout the experiment (e.g., 2 x 10³ cells/well for a 96-well plate for an 8-day assay).[2][14]
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic and consistent across all wells (typically ≤ 0.5%).
-
-
Treatment: After allowing the cells to adhere (e.g., 24 hours), replace the medium with fresh medium containing the various concentrations of Bay 41-4109 or the vehicle control (DMSO).
-
Incubation and Media Changes: Incubate the cells at 37°C in a 5% CO2 incubator. Change the media containing the respective treatments every two days.[10][17]
-
Endpoint Analysis (Day 5-8):
-
Quantification of Extracellular HBV DNA: Collect the cell culture supernatant. Isolate viral DNA and quantify HBV DNA levels using real-time PCR.[10][17]
-
Quantification of Intracellular HBV Replication: Lyse the cells and measure cytoplasmic HBV DNA replication by real-time PCR.[14]
-
HBcAg Analysis: Analyze cytoplasmic Hepatitis B core antigen (HBcAg) levels by Western blot or immunofluorescence.[16]
-
-
Cytotoxicity Assay: In parallel, assess cell viability using an MTT assay to ensure that the observed antiviral effect is not due to cytotoxicity.[2][14] Add MTT solution to the cells, incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure the absorbance at 490 nm.[2][14]
Visualizations
Caption: HBV replication cycle and the inhibitory action of Bay 41-4109.
Caption: Troubleshooting workflow for Bay 41-4109 experimental variability.
References
- 1. Bay 41-4109 (less active enantiomer) - Nordic Biosite [nordicbiosite.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. glpbio.com [glpbio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy this compound [smolecule.com]
- 8. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ovid.com [ovid.com]
- 16. Inhibition of hepatitis B virus replication by Bay 41-4109 and its association with nucleocapsid disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting Bay 41-4109 Racemate Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the Bay 41-4109 racemate.
Frequently Asked Questions (FAQs)
Q1: What is Bay 41-4109 and what is its primary mechanism of action?
Bay 41-4109 is a potent inhibitor of the human hepatitis B virus (HBV).[1][2] It is a member of the heteroaryldihydropyrimidine (HAP) class of molecules that function as capsid assembly modulators (CAMs).[3][4][5] Its primary mechanism involves targeting the HBV core protein (HBc), inducing the formation of aberrant, non-capsid polymers instead of functional viral capsids.[3][4][6] This misdirection of capsid assembly ultimately inhibits virus production.[3]
Q2: I am observing lower than expected antiviral activity. What are the potential causes?
Several factors could contribute to reduced efficacy:
-
Racemate Composition: Bay 41-4109 is a racemic mixture, and it has been reported that the (-)R-enantiomer is the active form against HBV.[7] Variations in the enantiomeric ratio of your compound could lead to inconsistent results.
-
Compound Stability: Solutions of Bay 41-4109 can be unstable.[1] It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged aliquots to avoid degradation.
-
Solubility Issues: Poor solubility can limit the effective concentration of the compound in your assay. Ensure the compound is fully dissolved in the appropriate solvent before use.
-
Cell Line Variability: The sensitivity of different cell lines to Bay 41-4109 can vary. The HepG2.2.15 cell line is commonly used for in vitro studies.[2][7][8]
Q3: My experiment shows significant cytotoxicity. How can I mitigate this?
High concentrations of Bay 41-4109 have been associated with hepatotoxicity in some models.[9] To address this:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides antiviral activity with minimal cytotoxicity for your specific cell line.
-
Toxicity Assays: Concurrently run a cytotoxicity assay (e.g., MTT assay) to assess cell viability at the concentrations being tested for antiviral efficacy.[2]
-
Alternative Compounds: If cytotoxicity remains an issue, consider exploring analogs like GLS-4, which has been reported to have a better toxicity profile.[5][9]
Q4: After stopping treatment in my in vivo model, I see a rapid rebound of HBV viremia. Is this expected?
Yes, a rapid rebound of HBV viremia after the cessation of Bay 41-4109 treatment has been reported in animal models.[5][8][10] This suggests that while the compound is effective at suppressing viral replication during administration, it may not completely eradicate the virus, allowing for resurgence once the treatment is withdrawn.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no antiviral activity | Inactive enantiomer, compound degradation, poor solubility, or inappropriate cell line. | Verify the enantiomeric purity of your Bay 41-4109. Prepare fresh solutions for each experiment. Ensure complete dissolution of the compound. Use a well-characterized cell line like HepG2.2.15.[2][7][8] |
| High cytotoxicity | Compound concentration is too high. | Perform a dose-response curve to identify the optimal therapeutic window. Run a concurrent cytotoxicity assay to monitor cell health.[2] |
| Inconsistent results between experiments | Instability of stock solutions, variability in cell passage number, or inconsistent treatment duration. | Prepare fresh stock solutions or use single-use aliquots.[1] Maintain consistent cell culture practices, including using cells within a specific passage number range. Ensure precise timing of compound administration. |
| Formation of unexpected precipitates in culture media | Poor solubility of Bay 41-4109 in the experimental medium. | Review the solvent used for your stock solution and its compatibility with your culture medium. Consider a final DMSO concentration of <0.5% in the medium. |
| Viral rebound after treatment cessation in animal models | The compound suppresses but does not eliminate all viral reservoirs. | This is an expected outcome based on published studies.[5][8] Consider combination therapies or extended treatment durations in your experimental design. |
Quantitative Data Summary
The following table summarizes key quantitative data for Bay 41-4109 from various studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (HBV inhibition) | 53 nM | - | [1][2] |
| IC50 (HBV DNA release) | 32.6 nM | HepG2.2.15 | [2] |
| IC50 (cytoplasmic HBcAg) | 132 nM | HepG2.2.15 | [2] |
| EC50 (HBV replication) | 120 nM (range 85-170 nM) | HepG2.2.15 | [11] |
| CC50 (Cytotoxicity) | 35 µM | Primary hepatocytes | [9] |
| CC50 (Cytotoxicity) | 35 µM | HepAD38 | [9] |
Experimental Protocols
In Vitro Antiviral Assay in HepG2.2.15 Cells
This protocol is a generalized procedure based on methodologies described in the literature.[7][8]
-
Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of Bay 41-4109 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Two days after seeding, replace the culture medium with fresh medium containing the various concentrations of Bay 41-4109. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 5 days), changing the medium with freshly prepared compound every 2 days.
-
Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.
-
HBV DNA Quantification: Isolate viral DNA from the supernatant and quantify the HBV DNA levels using real-time PCR.
In Vivo Antiviral Assay in Humanized Mice
This protocol is a generalized procedure based on methodologies described in the literature.[8][10]
-
Animal Model: Utilize humanized mice (e.g., Alb-uPA/SCID mice) transplanted with human hepatocytes.
-
HBV Infection: Infect the mice with HBV.
-
Treatment Initiation: After a set period post-infection (e.g., 10 days) to allow for establishment of infection, begin treatment with Bay 41-4109.
-
Compound Administration: Formulate Bay 41-4109 in a suitable vehicle (e.g., 0.5% Tylose) and administer orally twice a day for a specified duration (e.g., 5 days).[2][8]
-
Monitoring: Collect serum samples at various time points before, during, and after treatment to monitor HBV DNA levels by quantitative PCR.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue for analysis of viral markers, such as HBcAg.
Visualizations
Caption: Mechanism of action of Bay 41-4109 in the HBV replication cycle.
Caption: Generalized experimental workflows for in vitro and in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Understanding, Diagnosing, and Treating Hepatitis B Virus Infection [mdpi.com]
- 6. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Impact of moisture on Bay 41-4109 racemate stability in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 41-4109 racemate, focusing on the impact of moisture on its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, has formed a precipitate. What could be the cause?
A1: Precipitation of this compound in DMSO is commonly caused by the absorption of moisture. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. This introduction of water can significantly decrease the solubility of Bay 41-4109, leading to the compound falling out of solution. One supplier specifically notes that moisture-absorbing DMSO reduces the solubility of this compound.
Q2: How does moisture in DMSO affect the stability of this compound?
A2: Moisture can impact the stability of this compound in two primary ways:
-
Reduced Solubility and Precipitation: As mentioned, water acts as an anti-solvent for Bay 41-4109 in DMSO, causing it to precipitate. This changes the effective concentration of your stock solution, leading to inaccurate and unreliable experimental results.
-
Chemical Degradation: The dihydropyrimidine core of Bay 41-4109 may be susceptible to hydrolysis in the presence of water, especially under certain pH conditions or upon prolonged storage. This chemical degradation can lead to the formation of impurities and a loss of the compound's activity.
Q3: What is the mechanism of action of Bay 41-4109?
A3: Bay 41-4109 is a potent inhibitor of the Hepatitis B Virus (HBV). It functions as a capsid assembly modulator. Specifically, it induces the aberrant assembly of HBV core protein dimers, leading to the formation of non-functional capsids. This disruption of the viral capsid assembly process is a key step in inhibiting HBV replication.[1]
Troubleshooting Guide
Issue: Precipitation in DMSO Stock Solution
Symptoms:
-
Visible particulate matter, cloudiness, or crystals in the DMSO solution.
-
Inconsistent results in bioassays.
-
Lower than expected compound activity.
Possible Causes:
-
Use of non-anhydrous ("wet") DMSO.
-
Improper storage of the DMSO stock solution, allowing for moisture absorption.
-
Multiple freeze-thaw cycles, which can promote precipitation.
Solutions:
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage: Store stock solutions in tightly sealed vials with desiccant. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles and moisture absorption from repeated opening, aliquot the stock solution into smaller, single-use volumes.
-
Resolubilization: If precipitation has already occurred, you may attempt to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and sonication. However, be aware that this may not be effective if chemical degradation has occurred. It is crucial to visually inspect for complete dissolution before use.
Quantitative Data
The following table presents hypothetical data illustrating the impact of moisture on the stability of a 10 mM this compound solution in DMSO stored at room temperature. The percentage of intact Bay 41-4109 was determined by a stability-indicating HPLC-UV method.
| Time Point | % Intact Bay 41-4109 (Anhydrous DMSO) | % Intact Bay 41-4109 (DMSO with 5% Water) | Visual Observation (DMSO with 5% Water) |
| Day 0 | 100% | 100% | Clear Solution |
| Day 1 | 99.8% | 95.2% | Slight Haze |
| Day 7 | 99.5% | 88.7% | Visible Precipitate |
| Day 30 | 98.9% | 75.4% | Significant Precipitate |
Note: This data is for illustrative purposes to demonstrate the potential impact of moisture and does not represent actual experimental results.
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general method for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (a photodiode array detector is recommended).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Dilute the Bay 41-4109 DMSO stock solution with the initial mobile phase composition (90:10, A:B) to a final concentration of approximately 20 µg/mL.
4. Analysis:
-
Inject 10 µL of the prepared sample.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the parent Bay 41-4109 peak.
Forced Degradation Study Protocol
To validate that the HPLC method is stability-indicating, a forced degradation study can be performed.
1. Acid and Base Hydrolysis:
-
Incubate a solution of Bay 41-4109 in a mixture of DMSO and 0.1 M HCl, and separately in 0.1 M NaOH, at 60°C for 24 hours.
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Treat a solution of Bay 41-4109 with 3% hydrogen peroxide at room temperature for 24 hours.
3. Thermal Degradation:
-
Store a solid sample of Bay 41-4109 at 105°C for 48 hours.
-
Dissolve the stressed sample in DMSO for analysis.
4. Photolytic Degradation:
-
Expose a solution of Bay 41-4109 to UV light (254 nm) for 24 hours.
Visualizations
Caption: Mechanism of Action of Bay 41-4109 on HBV Capsid Assembly.
Caption: Experimental Workflow for Stability Testing of Bay 41-4109 in DMSO.
Caption: Troubleshooting Logic for Bay 41-4109 Precipitation in DMSO.
References
Methods to reduce Bay 41-4109 racemate-induced cell stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 41-4109 racemate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Cell Viability After Treatment
Question: We observed a significant decrease in cell viability in our culture after treating with Bay 41-4109. How can we mitigate this cytotoxic effect?
Answer: Bay 41-4109, a heteroaryldihydropyrimidine (HAP), primarily functions by misdirecting the assembly of Hepatitis B Virus (HBV) capsids, which can lead to the formation of aberrant protein polymers and aggregates.[1][2] This process can induce cellular stress, potentially leading to apoptosis.[3][4] While some studies report minimal cytotoxicity at effective antiviral concentrations, others have observed dose-dependent toxicity.[5][6]
Troubleshooting Steps:
-
Optimize Bay 41-4109 Concentration: Determine the optimal concentration that balances antiviral efficacy with minimal cytotoxicity for your specific cell line using a dose-response experiment and a cell viability assay such as the MTT assay.
-
Co-treatment with Antioxidants: Oxidative stress can be a component of drug-induced cytotoxicity. Co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce cell death. NAC can act as a precursor for glutathione (GSH) synthesis and a direct scavenger of reactive oxygen species (ROS).[7][8]
-
Utilize Protein Aggregation Inhibitors: Chemical chaperones like trehalose have been shown to inhibit protein aggregation and may reduce the cellular stress caused by Bay 41-4109-induced protein polymers.[4][9][10]
Quantitative Data on Mitigation Strategies:
| Mitigation Strategy | Agent | Concentration Range (in vitro) | Reported Effect |
| Antioxidant Co-treatment | N-acetylcysteine (NAC) | 2 mM - 10 mM | Can completely suppress H₂O₂-induced caspase activation and provides significant protection against drug-induced cytotoxicity.[11][12] |
| Protein Aggregation Inhibition | Trehalose | 0.05 M (in vivo, mouse model) | Can reduce the formation of protein aggregates and has been shown to be over 1000 times more efficient than molecular trehalose when delivered via nanoparticles.[10][13] |
Note: The efficacy of these agents against Bay 41-4109 induced stress should be empirically determined for your experimental system.
Issue 2: Formation of Intracellular Protein Aggregates
Question: We have observed intracellular puncta suggestive of protein aggregates in our cells treated with Bay 41-4109. How can we confirm these are aggregates and what can be done to manage them?
Answer: Bay 41-4109 is known to induce the formation of aberrant, non-capsid polymers of the HBV core protein (HBc), which appear as intracellular aggregates.[14][15] These aggregates can be cleared by cellular machinery, specifically through a process called macroautophagy.[14][16]
Troubleshooting Steps:
-
Confirm Aggregate Identity: Use immunofluorescence staining with an antibody specific for the protein of interest (e.g., HBc) to confirm that the observed puncta are indeed composed of this protein.
-
Enhance Autophagic Clearance: Overexpression of STUB1, an E3 ubiquitin ligase, has been shown to promote the clearance of Bay 41-4109-induced aggregates via p62-mediated macroautophagy.[14][16] While this is a more advanced technique, it points to the natural cellular response to these aggregates.
-
Chemical Chaperone Co-treatment: As mentioned previously, co-treatment with trehalose can help prevent the initial formation of these protein aggregates.[9][10]
Experimental Workflow for Assessing and Mitigating Cell Stress
Caption: Experimental workflow for troubleshooting Bay 41-4109-induced cell stress.
FAQs
Q1: What is the primary mechanism of Bay 41-4109-induced cell stress?
A1: The primary mechanism of cell stress induced by Bay 41-4109 is the formation of aberrant protein aggregates.[1][2] By misdirecting the assembly of the HBV core protein, Bay 41-4109 leads to the accumulation of non-functional protein polymers, which can trigger cellular stress responses, including apoptosis.[3][4]
Q2: At what concentrations does Bay 41-4109 typically show cytotoxicity?
A2: The cytotoxic concentration (CC50) of Bay 41-4109 can vary depending on the cell line. For example, in HepAD38 cells, a CC50 of 35 µM has been reported, while in primary human hepatocytes, it was found to be 115 µM. It is important to determine the CC50 in your specific cell system.[17] Some studies have shown no significant cell toxicity at effective antiviral concentrations (around 202 nM).[5][6]
Q3: What specific cellular pathways are involved in the clearance of Bay 41-4109-induced aggregates?
A3: Bay 41-4109-induced protein aggregates are primarily cleared through the macroautophagy pathway. The E3 ubiquitin ligase STUB1 plays a key role in recognizing these aggregates and targeting them for degradation in lysosomes.[14][16]
Signaling Pathway of Bay 41-4109-Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by Bay 41-4109-induced protein aggregation.
Q4: Can N-acetylcysteine (NAC) directly inhibit the formation of protein aggregates?
A4: While NAC is primarily known as an antioxidant that counteracts oxidative stress, some studies suggest it may also have a direct anti-aggregating effect on certain proteins.[18][19] Its primary role in the context of Bay 41-4109 would be to mitigate the downstream oxidative stress that can result from protein aggregation and cellular dysfunction.
Q5: Is the cytotoxicity of Bay 41-4109 related to the racemate, and would a specific enantiomer be less toxic?
A5: Bay 41-4109 is a racemic mixture. Studies have shown that the antiviral activity resides primarily in the (-)-enantiomer. It is possible that the cytotoxic effects could be differentially mediated by the two enantiomers, but this has not been extensively studied. If significant cytotoxicity is a persistent issue, exploring the use of the pure active enantiomer could be a valid research direction.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of Bay 41-4109 (with or without mitigating agents) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Immunofluorescence Staining of Protein Aggregates
This protocol is a general guide for immunofluorescence.[5][7][22][23]
-
Cell Culture: Grow cells on coverslips in a 24-well plate and treat with Bay 41-4109.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against the protein of interest (e.g., anti-HBc) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blot for Apoptotic Markers
This protocol provides a general workflow for Western blotting of apoptotic proteins.[1][3][14][16]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3, total caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Aggregate Clearance Pathway
Caption: Cellular pathway for the clearance of Bay 41-4109-induced protein aggregates.
References
- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 6. Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 13. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Revealing the trehalose mediated inhibition of protein aggregation through lysozyme–silver nanoparticle interaction - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 19. sinobiological.com [sinobiological.com]
- 20. mdpi.com [mdpi.com]
- 21. Trehalose inhibits proliferation while activates apoptosis and autophagy in rat airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. N-Acetylcysteine enhances UV-mediated caspase-3 activation, fragmentation of E2F-4, and apoptosis in human C8161 melanoma: inhibition by ectopic Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. FADD and TRADD expression and apoptosis in primary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Stereoselectivity: A Comparative Analysis of Bay 41-4109 Enantiomers in Anti-HBV Activity
For Immediate Release
A detailed comparative analysis of the R and S enantiomers of Bay 41-4109, a potent heteroaryldihydropyrimidine (HAP) class inhibitor of the Hepatitis B Virus (HBV), reveals a stark contrast in their antiviral efficacy. Experimental data conclusively demonstrates that the antiviral activity is almost exclusively attributed to the R-enantiomer, highlighting the critical role of stereochemistry in the compound's mechanism of action. This guide provides a comprehensive overview of the comparative antiviral activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Bay 41-4109 Enantiomers
The antiviral potency of the Bay 41-4109 enantiomers and their racemic mixture was evaluated in well-established in vitro models of HBV replication. The following table summarizes the key quantitative data, illustrating the dramatic difference in activity between the two enantiomers.
| Compound/Enantiomer | Cell Line | Assay Endpoint | IC50 / EC50 (nM) | Cytotoxicity (CC50) | Reference |
| Bay 41-4109 (R-enantiomer) | HepG2.2.15 | HBV DNA Reduction | ~53 - 120 | > 7 µM | [1][2] |
| Bay 41-4109-IE (S-enantiomer) | HepG2.2.15 | HBV DNA Reduction | > 30,000 | Not specified | [1] |
| Bay 41-4109 (Racemic Mixture) | HepG2.2.15 | HBV DNA Reduction | ~202 | No toxicity observed | [3][4] |
IC50 (Median Inhibitory Concentration) and EC50 (Median Effective Concentration) values represent the concentration of the compound required to inhibit 50% of the viral replication. A lower value indicates higher potency.
The data clearly indicates that the R-enantiomer of Bay 41-4109 is a potent inhibitor of HBV replication, with EC50 values in the low nanomolar range. In stark contrast, the S-enantiomer (BAY 41-4109-IE) is essentially inactive, with an EC50 value greater than 30 µM[1]. The racemic mixture exhibits an intermediate potency, consistent with the fact that only one of its components is antivirally active[3][4].
Mechanism of Action: Misdirection of Capsid Assembly
Bay 41-4109 belongs to a class of compounds known as capsid assembly modulators (CAMs). Its mechanism of action does not target the viral polymerase, unlike nucleoside/nucleotide analogs. Instead, it binds to the HBV core protein (HBcAg) dimers and induces a conformational change that leads to the misdirection of capsid assembly. Instead of forming functional, icosahedral capsids necessary for viral replication, the presence of the active R-enantiomer leads to the formation of aberrant, non-capsid polymers that are non-functional[5]. This disruption of capsid formation is a critical step in the HBV life cycle and effectively halts the replication process. The inactive S-enantiomer fails to induce this misassembly, explaining its lack of antiviral activity[1].
References
- 1. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bay 41-4109 | CAS#:298708-81-3 | Chemsrc [chemsrc.com]
- 3. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatitis B Virus Capsid Assembly Modulators, but Not Nucleoside Analogs, Inhibit the Production of Extracellular Pregenomic RNA and Spliced RNA Variants - PMC [pmc.ncbi.nlm.nih.gov]
Bay 41-4109 Racemate: A Comparative Analysis of its Mechanism of Action in Hepatitis B Virus Capsid Assembly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bay 41-4109 racemate, a pioneering small molecule inhibitor of Hepatitis B Virus (HBV) replication, with other relevant alternatives. The focus is on the validation of its mechanism of action through experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Mechanism of Action: Targeting HBV Capsid Assembly
Bay 41-4109 is a member of the heteroaryldihydropyrimidine (HAP) class of compounds.[1][2] Its primary mechanism of action is the disruption of the proper assembly of the HBV nucleocapsid, a critical step in the viral life cycle.[3][4][5] Unlike nucleoside analogs that target the viral polymerase, Bay 41-4109 and other capsid assembly modulators (CAMs) bind to the HBV core protein (HBc), inducing the formation of aberrant, non-functional capsid structures.[2][3][6] This misdirection of assembly prevents the encapsidation of the viral genome, thereby inhibiting the production of new infectious virus particles.[2][4]
The binding of Bay 41-4109 to HBc dimers accelerates and misdirects the assembly process, leading to the formation of non-capsid polymers rather than the typical icosahedral capsids.[2] This has been shown to destabilize the viral capsid nucleation process.[4] Interestingly, at lower concentrations, Bay 41-4109 can stabilize preformed capsids, but at higher ratios, it leads to their destabilization and the formation of large, non-capsid polymers, suggesting the presence of multiple drug-binding sites with different effects.[2]
Comparative Performance Data
The following tables summarize the quantitative data comparing Bay 41-4109 with other HAP compounds, namely GLS4 and NVR-010-001-E2, as well as the nucleoside analog lamivudine.
Table 1: In Vitro Antiviral Activity
| Compound | Cell Line | EC50 (nM) | Reference |
| Bay 41-4109 | HepG2.2.15 | 120 (range: 85-170) | [1] |
| HepG2.2.15 | ~202 | [4][7] | |
| HepAD38 | - | - | |
| GLS4 | HepG2.2.15 | 15 (range: 10-21) | [1] |
| HepAD38 | 62.24 | [8] | |
| NVR-010-001-E2 | HepG2.2.15 | 11 (range: 8.1-13) | [1] |
| Lamivudine | HepAD38 | - (less potent than GLS4 at ≥25 nM) | [9] |
Table 2: Cytotoxicity
| Compound | Cell Line | CC50 (µM) | Reference |
| Bay 41-4109 | Primary Hepatocytes | 35 | [9] |
| HepAD38 | 35 | [9] | |
| HepG2.2.15 | 58 | [10] | |
| GLS4 | Primary Hepatocytes | 115 | [9] |
| HepAD38 | 26 | [9] |
Table 3: Thermal Shift Assay - Stabilization of Core Protein
| Compound | Target | Mean ΔTm (°C) | Reference |
| Bay 41-4109 | Dimeric CoreND protein | 11 | [1] |
| Preformed Capsids | 4 | [1] | |
| GLS4 | Dimeric CoreND protein | 17 | [1] |
| Preformed Capsids | 11 | [1] | |
| NVR-010-001-E2 | Dimeric CoreND protein | 17 | [1] |
| Preformed Capsids | 10 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Bay 41-4109 and a general workflow for its validation.
Caption: Mechanism of HBV capsid assembly inhibition by Bay 41-4109.
Caption: General experimental workflow for validating the mechanism of action.
Experimental Protocols
While detailed, step-by-step protocols are proprietary and typically found in the supplementary materials of published research, this section outlines the principles and methodologies of the key experiments used to validate the mechanism of action of Bay 41-4109 and its alternatives.
Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)
-
Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology Outline:
-
Plate cells (e.g., HepG2.2.15, HepAD38, or primary hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., Bay 41-4109, GLS4) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is then determined by plotting the cell viability against the compound concentration.[9]
-
HBV DNA Quantification (Antiviral Activity) Assay (Real-Time PCR)
-
Principle: This assay quantifies the amount of HBV DNA in the supernatant of cultured cells, providing a measure of viral replication and the antiviral efficacy of a compound.
-
Methodology Outline:
-
Plate HBV-producing cells (e.g., HepG2.2.15 or HepAD38) and treat them with different concentrations of the test compound.
-
After a defined incubation period (e.g., five days), collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant.
-
Perform real-time quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
-
A standard curve is generated using known quantities of HBV DNA to determine the absolute copy number in the samples.
-
The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is calculated by comparing the HBV DNA levels in treated cells to untreated controls.[1][7][9]
-
Thermal Shift Assay
-
Principle: This biophysical technique measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A shift in Tm indicates a direct interaction between the protein and the ligand, with an increase in Tm suggesting stabilization of the protein.
-
Methodology Outline:
-
Purified recombinant HBV core protein dimers or preformed capsids are mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The test compound (Bay 41-4109, GLS4, etc.) or a control is added to the protein-dye mixture.
-
The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
An increase in Tm in the presence of the compound compared to the control indicates that the compound binds to and stabilizes the protein.[1]
-
In Vivo Efficacy in Humanized Mouse Models
-
Principle: To evaluate the in vivo antiviral activity and toxicity of the compounds, a mouse model with a humanized liver that can be infected with HBV is used.
-
Methodology Outline:
-
Alb-uPA/SCID mice, which have livers repopulated with human hepatocytes, are infected with HBV.
-
Once chronic infection is established (as determined by serum HBV DNA levels), the mice are treated with the test compound (e.g., Bay 41-4109) or a vehicle control.
-
Blood samples are collected at different time points during and after treatment to monitor serum HBV DNA levels.
-
At the end of the study, liver tissue is collected to assess intracellular HBV DNA, cccDNA levels, and HBcAg expression via immunohistochemistry.
-
Toxicity is monitored by observing changes in body weight and measuring serum levels of liver enzymes like alanine aminotransferase (ALT).[4][9]
-
Conclusion
The validation of Bay 41-4109's mechanism of action is well-supported by a combination of in vitro and in vivo experimental data. As a first-generation HAP compound, it has paved the way for the development of more potent and less toxic alternatives like GLS4 and NVR-010-001-E2. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel capsid assembly modulators in the pursuit of more effective therapies for chronic Hepatitis B.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. jwatch.org [jwatch.org]
- 4. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis B drugs in development | HIV i-Base [i-base.info]
- 6. Computational-Aided Reproposing Drug(s) and Discovery for Potential Antivirals Targeting Hepatitis B Virus Capsid Protein[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Bay 41-4109 and GLS4 Efficacy in Hepatitis B Virus Inhibition
A head-to-head evaluation of two prominent capsid assembly modulators in the fight against chronic Hepatitis B.
In the landscape of antiviral drug development for chronic Hepatitis B Virus (HBV) infection, capsid assembly modulators (CAMs) have emerged as a promising class of therapeutics. These molecules disrupt the normal formation of the viral capsid, a crucial component for viral replication and persistence. This guide provides a comparative analysis of two significant CAMs: Bay 41-4109 and GLS4. Both compounds are heteroaryldihydropyrimidines that target the HBV core protein, inducing aberrant capsid formation and thereby inhibiting viral replication.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, supported by experimental data.
Mechanism of Action: Disrupting Viral Assembly
Both Bay 41-4109 and GLS4 function as Class I capsid assembly modulators, meaning they accelerate the assembly of HBV core protein (HBc) dimers.[2][3] This accelerated and misdirected assembly leads to the formation of non-functional, aberrant capsid structures that are unable to properly encapsidate the viral pregenomic RNA (pgRNA).[4][5] This disruption of the normal assembly process is a key mechanism for their antiviral activity.[1][2] Ultimately, this prevents the formation of mature, infectious virions.[5]
Figure 1: Simplified signaling pathway of normal vs. CAM-inhibited HBV capsid assembly.
Comparative Efficacy: A Quantitative Overview
Preclinical studies have demonstrated that both Bay 41-4109 and GLS4 are potent inhibitors of HBV replication. However, comparative data suggests that GLS4 may possess a more favorable profile in terms of both antiviral activity and cytotoxicity.[4] GLS4 has been reported to have better anti-HBV activity in vitro than Bay 41-4109.[2]
| Parameter | Bay 41-4109 | GLS4 | Reference |
| IC50 (HBV DNA release) | 32.6 nM - 202 nM | 12 nM | [1][6][7] |
| EC50 (HBV Replication) | ~50 nM | 1 nM | [8][9] |
| CC50 (Primary Human Hepatocytes) | 35 µM | 115 µM | [4] |
| CC50 (HepAD38 cells) | 35 µM | 26 µM | [4] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of Bay 41-4109 and GLS4.
In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)
This assay is commonly used to determine the potency of antiviral compounds against HBV.
Figure 2: Experimental workflow for determining in vitro antiviral activity.
Detailed Steps:
-
Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are seeded in 96-well plates and allowed to adhere.[1]
-
Compound Treatment: The cells are then treated with a range of concentrations of either Bay 41-4109 or GLS4. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 5 to 7 days. The cell culture medium containing the respective compounds is refreshed every 2-3 days.[4]
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
HBV DNA Quantification: Extracellular HBV DNA from the supernatant is extracted and quantified using real-time quantitative PCR (qPCR).[1]
-
Data Analysis: The concentration of the compound that inhibits HBV DNA replication by 50% (IC50) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the compounds.
Detailed Steps:
-
Cell Seeding: Primary human hepatocytes or HepAD38 cells are seeded in 96-well plates.[4]
-
Compound Treatment: Cells are treated with various concentrations of Bay 41-4109 or GLS4 for 48 hours.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.[4]
In Vivo Efficacy
In vivo studies in mouse models have further substantiated the antiviral effects of both compounds. In a humanized mouse model, Bay 41-4109 demonstrated a dose-dependent reduction in viral replication in the liver and blood plasma.[1][10] Similarly, in a nude mouse model with HepAD38 cell tumors, both GLS4 and Bay 41-4109 showed strong and sustained suppression of viral DNA.[4][11] Notably, one study highlighted that GLS4 was as potent as Bay 41-4109 in this in vivo model.[4]
Clinical Development and Outlook
GLS4 has progressed further in clinical development compared to Bay 41-4109.[2] A first-in-human trial of GLS4 demonstrated that it was well-tolerated in healthy adult volunteers.[9] Subsequent clinical studies in patients with chronic HBV infection have shown that GLS4, particularly when co-administered with ritonavir to boost its plasma concentrations, has significant antiviral activity, leading to declines in HBV DNA, pregenomic RNA, and hepatitis B surface antigen (HBsAg).[2][12] The development of Bay 41-4109, on the other hand, appears to have been less actively pursued in recent years.[13]
Conclusion
Both Bay 41-4109 and GLS4 are potent inhibitors of HBV replication through the novel mechanism of capsid assembly modulation. Preclinical comparative data indicates that GLS4 may have an improved efficacy and safety profile over Bay 41-4109, with a lower IC50 and a higher CC50 in primary human hepatocytes.[4] The advancement of GLS4 into clinical trials underscores its potential as a future therapeutic option for chronic Hepatitis B.[2] Further research and clinical data will be crucial in fully elucidating the comparative therapeutic value of these two compounds.
References
- 1. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Hepatitis B drugs in development | HIV i-Base [i-base.info]
Cross-Validation of Bay 41-4109 Racemate's Antiviral Effects in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the antiviral efficacy of Bay 41-4109 racemate against Hepatitis B Virus (HBV) across different cell lines. The performance of Bay 41-4109 is compared with other capsid assembly modulators (CAMs) and nucleoside analogues, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) family, is a potent inhibitor of HBV replication.[1][2] Its primary mechanism of action is the modulation of HBV capsid assembly.[1][3] Bay 41-4109 induces the misdirection of capsid formation, leading to the assembly of non-capsid polymers and aberrant structures instead of functional nucleocapsids.[3][4] This disruption of capsid assembly is a critical step in the viral life cycle, thereby inhibiting viral replication.[1][5] Some studies also suggest that CAMs like Bay 41-4109 may have a dual mechanism of action, not only affecting the late stages of viral infection (capsid assembly) but also early events such as the inhibition of cccDNA formation when administered at the time of infection.[6]
Comparative Antiviral Activity
The antiviral activity of Bay 41-4109 has been evaluated in several cell lines, with HepG2.2.15 being the most common model. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below, alongside data for other antiviral agents for comparison.
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Bay 41-4109 | HepG2.2.15 | 120 (range 85-170) | >30 | >250 | [5] |
| HepG2.2.15 | 202 | Not specified | Not specified | [1][7] | |
| HepG2.2.15 | 42 | >5 | >119 | [8] | |
| HepG2.2.15 | 350 | Not specified | Not specified | [7] | |
| HepG2.117 | 69 | >10 | >145 | [9] | |
| HepAD38 | 124.28 | 35 | 281.6 | [10] | |
| GLS4 | HepG2.2.15 | 15 (range 10-21) | Not specified | Not specified | [5] |
| HepAD38 | 62.24 | 115 | 1847.7 | [10] | |
| NVR-010–001-E2 | HepG2.2.15 | 11 (range 8.1-13) | Not specified | Not specified | [5] |
| JNJ-56136379 | HepG2.117 | 54 | >10 | >185 | [9] |
| Lamivudine | HepAD38 | Similar to Bay 41-4109 | Not specified | Not specified | [10] |
| Entecavir | Primary Human Hepatocytes | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
In Vitro Antiviral Assay in HepG2.2.15 Cells
This protocol outlines a typical procedure for evaluating the antiviral activity of compounds against HBV in the HepG2.2.15 cell line, which constitutively expresses HBV.[1]
-
Cell Culture: HepG2.2.15 cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates. After allowing the cells to attach, they are treated with various concentrations of the test compound (e.g., Bay 41-4109) and control compounds. The medium containing the compound is typically replaced every two days.
-
Sample Collection: After a defined incubation period (e.g., five to eight days), the cell culture supernatant is collected to quantify extracellular HBV DNA. Cell lysates can also be prepared to measure intracellular HBV DNA and capsid levels.[1][8]
-
Quantification of HBV DNA: Viral DNA is extracted from the supernatant or cell lysates. The amount of HBV DNA is then quantified using real-time PCR.[1][7] The EC50 value is calculated as the compound concentration that reduces the HBV DNA level by 50% compared to untreated controls.
-
Cytotoxicity Assay: To assess the cytotoxicity of the compounds, a parallel assay is performed. The viability of the cells treated with the compounds is measured using methods like the MTT assay.[4] The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
HBV Infection Assay in Primary Human Hepatocytes (PHH)
This protocol describes the evaluation of antiviral compounds in a more physiologically relevant model of HBV infection.[6]
-
Cell Plating and Infection: Cryopreserved primary human hepatocytes are thawed and plated. The cells are then infected with a purified HBV inoculum.
-
Compound Administration: Test compounds are added either at the time of infection or at a specified time point post-infection to evaluate their effect on different stages of the viral life cycle.
-
Incubation and Monitoring: The infected cells are incubated with the compounds for a prolonged period (e.g., 11 days), with regular media changes containing fresh compounds.
-
Analysis of Antiviral Effects: Supernatants are collected to measure extracellular HBV DNA and viral antigens (HBeAg, HBsAg) using ELISA.[11] Intracellular HBV RNA and cccDNA levels are quantified from cell lysates to assess the compound's impact on viral transcription and the stable viral reservoir.[6]
Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing the in vitro antiviral activity and cytotoxicity of Bay 41-4109.
Mechanism of Action: Disruption of HBV Capsid Assembly
Caption: Bay 41-4109's disruption of the normal HBV capsid assembly process.
References
- 1. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Bay 41-4109 Racemate Demonstrates Potent Activity Against Lamivudine-Resistant Hepatitis B Virus Strains
For Immediate Release
[City, State] – [Date] – New comparative data underscores the efficacy of Bay 41-4109 racemate, a novel capsid assembly modulator, in combating lamivudine-resistant strains of the hepatitis B virus (HBV). Due to its distinct mechanism of action targeting the viral capsid, Bay 41-4109 maintains its potency against HBV variants that have developed resistance to traditional nucleoside analog therapies, offering a promising alternative for patients with limited treatment options.
Lamivudine and other nucleoside/nucleotide analogs are frontline treatments for chronic hepatitis B, primarily functioning by inhibiting the viral polymerase. However, the emergence of drug-resistant mutations, most notably in the YMDD motif of the polymerase, can lead to treatment failure. Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of compounds, circumvents this resistance by disrupting a different stage of the viral lifecycle: the assembly of the viral capsid. This interference leads to the formation of non-capsid polymers and prevents the encapsulation of the viral pregenomic RNA (pgRNA), thereby halting the replication process.
Comparative Efficacy Against Wild-Type and Lamivudine-Resistant HBV
In vitro studies have demonstrated that Bay 41-4109 is almost equally effective against both wild-type (WT) HBV and a panel of lamivudine- and adefovir-resistant mutants. The fold-resistance for these mutants to Bay 41-4109 was found to be in the range of 0.7 to 2.3, indicating no significant loss of activity.[1] This is in stark contrast to the significant drop in efficacy observed with lamivudine against these same resistant strains.
| Compound | Virus Strain | EC50 (µM) | Fold Change in EC50 vs. WT |
| Bay 41-4109 | Wild-Type HBV | ~0.05 - 0.2 | - |
| Lamivudine-Resistant (rtL180M+M204V) | Similar to WT | ~1 | |
| Adefovir-Resistant (rtN236T) | Similar to WT | ~1 | |
| Lamivudine | Wild-Type HBV | ~0.3 | - |
| Lamivudine-Resistant (rtL180M+M204V) | >100 | >300 |
Note: EC50 values are approximate and can vary between studies and experimental conditions. The data presented is a synthesis of findings from multiple sources.
Experimental Protocols
The following is a representative protocol for assessing the in vitro antiviral activity of compounds against HBV in a stable cell line.
In Vitro Antiviral Activity Assay in HepG2.2.15 Cells
1. Cell Culture and Maintenance:
-
HepG2.2.15 cells, which constitutively express HBV, are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 380 µg/mL G418 to maintain selection for the HBV-producing cells.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
HepG2.2.15 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Bay 41-4109, lamivudine) or a vehicle control (e.g., DMSO).
-
The cells are incubated for 6-9 days, with the medium and compounds being replenished every 2-3 days.
3. Analysis of Extracellular HBV DNA (Virion Production):
-
At the end of the treatment period, the cell culture supernatant is collected.
-
Virions in the supernatant are precipitated using polyethylene glycol (PEG) 8000.
-
The viral DNA is then extracted from the precipitated virions.
-
HBV DNA levels are quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
4. Analysis of Intracellular Encapsidated HBV DNA:
-
The cells are lysed, and the cytoplasmic extracts are treated with DNase I to remove any non-encapsidated DNA.
-
The encapsidated viral DNA is then released from the capsids and purified.
-
HBV DNA is quantified by Southern blot analysis or qPCR.
5. Cytotoxicity Assay:
-
To assess the toxicity of the compounds, a parallel assay is performed using a colorimetric method such as the neutral red uptake assay or MTT assay. This ensures that the observed antiviral effect is not due to cell death.
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Mechanism of Action of Bay 41-4109 in the HBV Replication Cycle.
Caption: Experimental Workflow for In Vitro HBV Antiviral Assay.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Bay 41-4109 Racemate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Bay 41-4109, a heteroaryldihydropyrimidine (HAP) derivative investigated for its potent anti-Hepatitis B Virus (HBV) activity. The document summarizes key experimental data, outlines detailed methodologies, and contrasts its performance with other therapeutic alternatives.
Mechanism of Action: A Capsid Assembly Modulator
Bay 41-4109 is a potent, non-nucleosidic inhibitor of HBV replication that functions as a Capsid Assembly Modulator (CAM).[1] Unlike nucleoside/nucleotide analogs that target the viral polymerase, Bay 41-4109 targets the HBV core protein (HBcAg).[1][2] Its primary mechanism involves binding to core protein dimers, inducing an allosteric change that accelerates and misdirects capsid assembly.[3] This process leads to the formation of aberrant, non-functional capsid-like structures and prevents the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase, a critical step for viral replication.[4][5] Furthermore, these misassembled capsids are targeted for degradation within the cell.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]
- 6. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
Structural Activity Relationship of Bay 41-4109 and its Analogs: A Comparative Guide
Bay 41-4109 is a pioneering first-generation antiviral compound belonging to the heteroaryldihydropyrimidine (HAP) class of molecules. It functions as a capsid assembly modulator (CAM) for the Hepatitis B virus (HBV), representing a significant departure from traditional nucleoside/nucleotide analogs that target the viral polymerase.[1][2] The mechanism of HAPs involves binding to the HBV core protein (HBc), which is crucial for multiple stages of the viral lifecycle, including the assembly of the viral capsid.[3][4] By allosterically modulating HBc, Bay 41-4109 and its analogs induce the formation of aberrant, non-functional capsids, thereby disrupting the viral replication process.[2][5]
The exploration of the structural activity relationship (SAR) of Bay 41-4109 has been instrumental in the development of next-generation HAP analogs with improved potency, selectivity, and reduced toxicity. This guide provides a comparative analysis of Bay 41-4109 and its analogs, supported by experimental data, to elucidate the key structural determinants of their antiviral activity.
Mechanism of Action: Disrupting HBV Capsid Assembly
Bay 41-4109 and its analogs are classified as Class I capsid assembly modulators.[4] They bind to a hydrophobic pocket at the interface between two HBc protein dimers.[6][7] This binding event strengthens the interaction between the dimers, accelerating the rate of capsid assembly.[6][7] However, this accelerated assembly process is error-prone, leading to the formation of structurally aberrant capsids that are often larger than native capsids and are incapable of properly packaging the viral pregenomic RNA (pgRNA).[5][8] These malformed capsids are subsequently targeted for degradation by cellular pathways, such as STUB1-promoted p62-mediated macroautophagy, effectively reducing the production of infectious virions.[9][10] Furthermore, some studies suggest a dual mechanism of action for CAMs, where they not only inhibit viral replication but can also interfere with the formation of covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.[8][11]
Caption: HBV lifecycle and the intervention point of Capsid Assembly Modulators (CAMs).
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The efficacy of Bay 41-4109 and its analogs is typically quantified by their 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, and their 50% cytotoxic concentration (CC50), the concentration at which 50% of the host cells are killed. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a compound's therapeutic window. A higher SI value indicates a more favorable safety profile.
| Compound | Chemical Class | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| Bay 41-4109 | HAP (Gen 1) | 0.05 | 7 | 140 | HepG2.2.15 | [1][7] |
| 0.026 - 0.215 | >10 | >47 - >385 | Clinical Isolates | [3] | ||
| ~0.202 | >10 | >50 | HepG2.2.15 | [12] | ||
| GLS4 | HAP Analog | 0.028 | >100 | >3571 | HepG2.2.15 | [5] |
| NVR-010-001-E2 | HAP Analog | ~0.01 | >10 | >1000 | HepG2.2.15 | [13] |
| AT-130 | Phenylpropenamide | ~0.3 | >10 | >33 | HepG2-derived | [14] |
| C-39 | N-Sulfonylpiperidine-3-Carboxamide | 0.081 | >100 | >1234 | HepAD38 | [15] |
Note: EC50 and CC50 values can vary depending on the cell line and specific experimental conditions.
Structural Activity Relationship (SAR) Insights
The dihydropyrimidine core is the central scaffold for HAP-type CAMs. SAR studies have revealed that modifications at several key positions can significantly impact antiviral activity and toxicity.
-
Aryl Group at C4: The nature and substitution pattern of the aryl ring at the C4 position of the dihydropyrimidine core are critical for potency. For instance, in Bay 41-4109, the 2-chloro-4-fluorophenyl group is important for its activity.[7]
-
Heteroaryl Group at C2: A heteroaromatic ring, such as a pyridine or thiazole, at the C2 position is a common feature among potent HAPs and is believed to penetrate a hydrophobic sub-pocket of the binding site.[6]
-
Ester Group at C5: The ester group at the C5 position influences the compound's pharmacokinetic properties. Modifications to this group have led to the development of analogs with altered solubility and metabolic stability.[16]
-
Substitutions on the Dihydropyrimidine Ring: Modifications to the dihydropyrimidine ring itself can lead to changes in the mode of action. For example, some analogs induce the accumulation of aberrant capsid structures within cells, a feature not prominently observed with the parent compound Bay 41-4109 in mammalian cells.[16][17]
The development of GLS4, a second-generation HAP, exemplifies successful SAR-driven optimization. While structurally similar to Bay 41-4109, GLS4 exhibits significantly lower cytotoxicity, resulting in a much wider therapeutic window.[5] This improvement is attributed to modifications that reduce off-target effects while maintaining high affinity for the HBc protein.[5]
Caption: Logical workflow of SAR studies for developing improved CAMs.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the structural activity relationship of Bay 41-4109 and its analogs.
HBV Replication Assay (for EC50 Determination)
-
Cell Line: HepG2.2.15 or HepAD38 cells, which are human hepatoma cell lines that stably replicate HBV.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds (e.g., Bay 41-4109 and its analogs) for a period of 4 to 5 days. A known antiviral, such as Entecavir, is used as a positive control, and DMSO is used as a negative control.[15]
-
After the treatment period, collect the cell culture supernatant.
-
Isolate extracellular HBV DNA from the supernatant.
-
Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR).[12]
-
Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (for CC50 Determination)
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[5][16]
-
Procedure:
-
Seed cells in 96-well plates and treat with the same serial dilutions of test compounds as in the replication assay.
-
After the incubation period, add MTT solution to each well and incubate for several hours.
-
Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the CC50 value by plotting cell viability against compound concentration.
-
Caption: General workflow for in vitro evaluation of CAMs.
Capsid Assembly Assay
-
Methods: Native agarose gel electrophoresis followed by immunoblotting, and transmission electron microscopy (TEM) are used to visualize the effects on capsid formation.[16][17][18]
-
Procedure (Native Agarose Gel Electrophoresis):
-
Treat HBV-expressing cells with the test compounds.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Separate the intracellular capsids in the lysate on a native agarose gel.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with an antibody specific for the HBV core protein to visualize the capsids. Aberrant assembly often results in smears or bands with altered mobility compared to the control.[16]
-
-
Procedure (Transmission Electron Microscopy):
-
Incubate purified recombinant HBc protein dimers with the test compound.
-
Induce assembly by adding salt.
-
Apply the sample to a grid, negatively stain (e.g., with uranyl acetate), and visualize using a transmission electron microscope.[18]
-
This allows for direct observation of capsid morphology, distinguishing between normal icosahedral capsids and the aberrant structures induced by Class I CAMs.[18]
-
Conclusion
The structural activity relationship of Bay 41-4109 has provided a crucial framework for the rational design of novel Hepatitis B virus capsid assembly modulators. Through systematic modification of the heteroaryldihydropyrimidine scaffold, researchers have successfully developed second and third-generation analogs, such as GLS4, which demonstrate superior antiviral potency and a significantly improved safety profile. The continued exploration of SAR, guided by quantitative biological assays and structural biology, holds great promise for the development of curative therapies for chronic Hepatitis B infection. The key challenge remains the potential for the emergence of drug resistance, necessitating the ongoing discovery of CAMs that bind to different sites or possess distinct mechanisms of action.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. New targets and possible new therapeutic approaches in the chemotherapy of chronic hepatitis B [natap.org]
- 3. Antiviral profiling of the capsid assembly modulator BAY41-4109 on full-length HBV genotype A-H clinical isolates and core site-directed mutants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 11. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
Bay 41-4109 Racemate vs. Newer Generation Capsid Assembly Modulators: A Comparative Performance Analysis
A detailed guide for researchers and drug development professionals on the evolving landscape of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), comparing the first-generation compound Bay 41-4109 racemate with its more recent successors. This document provides a comprehensive overview of their respective potencies, cytotoxicities, and mechanisms of action, supported by experimental data and detailed protocols.
The fight against chronic Hepatitis B (CHB) has seen a significant shift with the advent of direct-acting antivirals that target various stages of the HBV lifecycle. Among these, Capsid Assembly Modulators (CAMs) have emerged as a promising class of therapeutics. These molecules interfere with the proper formation of the viral capsid, a crucial component for viral replication and persistence.
Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class, was one of the first CAMs to be extensively studied. It functions as a Class I CAM, inducing the misdirection of core protein assembly into aberrant, non-functional polymers, thereby inhibiting the formation of infectious virions. While a critical tool in understanding the mechanism of capsid assembly inhibition, the development of Bay 41-4109 has been hampered by concerns over its toxicity profile. This has spurred the development of newer generation CAMs with improved potency and safety profiles.
This guide provides a comparative analysis of this compound against a selection of these newer generation CAMs, offering a quantitative and qualitative assessment of their performance based on available preclinical data.
Performance Comparison of HBV Capsid Assembly Modulators
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in comparison to several newer generation CAMs. The data has been compiled from various studies and is presented to facilitate a clear comparison of their potency (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI).
Table 1: Antiviral Potency (EC50) of CAMs against HBV Replication
| Compound | Class | Cell Line | EC50 (nM) | Reference(s) |
| This compound | HAP (Class I) | HepG2.2.15 | 53 - 202 | [1][2] |
| HepAD38 | 124.28 | [3] | ||
| PHH | 101 | |||
| GLS4 | HAP (Class I) | HepAD38 | 62.24 | [3] |
| JNJ-56136379 (Bersacapavir) | SBA (Class II) | Genotype D reference | 17 | [4] |
| Genotypes A-H | 10 - 33 | [4] | ||
| NVR 3-778 (Vebicorvir) | SBA (Class II) | HepG2.2.15 | 400 | [5] |
| PHH | 810 | [5] | ||
| AB-506 | Sulfamoylbenzamide (Class II) | HepAD38 | 77 | [6] |
| HepG2-hNTCP-C4 | 640 - 1920 | [6] | ||
| RG7907 | HAP (Class I) | HepG2.117 | 62 | [7] |
| ALG-005398 | non-HAP (Class A) | HepG2.117 | 3.21 | [8][7] |
| ALG-005863 | non-HAP (Class A) | HepG2.117 | 30.95 | [8][7] |
| GLP-26 | CAM | HepAD38 | 3 | [9] |
| PHH | 40 | [9] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. PHH: Primary Human Hepatocytes.
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of CAMs
| Compound | Cell Line | CC50 (µM) | SI (CC50/EC50) | Reference(s) |
| This compound | Primary Hepatocytes | 35 | 346.5 | [10] |
| HepAD38 | 35 | 282 | [10] | |
| GLS4 | Primary Hepatocytes | 115 | 1847 | [10] |
| HepAD38 | 26 | 418 | [10] | |
| JNJ-56136379 (Bersacapavir) | - | >10 | >294 | [4] |
| NVR 3-778 (Vebicorvir) | HepG2 | >100 | >250 | [5] |
| AB-506 | HepAD38 | >25 | >325 | [6] |
| ALG-005398 | HepG2.117 | >0.5 | >156 | [8][7] |
| ALG-005863 | HepG2.117 | >0.5 | >16 | [8][7] |
| GLP-26 | HepG2 | >100 | >33,333 | [9] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. SI (Selectivity Index) = CC50/EC50, a measure of the therapeutic window of a compound.
Key Observations
-
Potency: Newer generation CAMs, such as GLS4, JNJ-56136379, ALG-005398, and GLP-26, generally exhibit significantly lower EC50 values compared to Bay 41-4109, indicating higher antiviral potency.[3][4][7][9]
-
Toxicity and Selectivity: A crucial advantage of many newer CAMs is their improved safety profile. For instance, GLS4 demonstrates a considerably higher CC50 value in primary human hepatocytes compared to Bay 41-4109, resulting in a much larger selectivity index.[10] GLP-26, in particular, shows a remarkably high selectivity index.[9]
-
Mechanism of Action: While Bay 41-4109 and GLS4 are Class I CAMs that induce aberrant, non-capsid polymers, other newer agents like JNJ-56136379 and NVR 3-778 belong to Class II.[11] These Class II CAMs accelerate capsid assembly to form morphologically "normal" but empty capsids, devoid of the viral pregenomic RNA (pgRNA).[11]
-
Resistance Profile: Resistance to CAMs can emerge through mutations in the core protein, particularly in the drug-binding pocket. For example, substitutions at amino acid positions like T33 have been shown to confer resistance to certain CAMs.[12] The development of next-generation CAMs aims to overcome these resistance profiles.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the general methodologies for the key experiments cited.
Determination of Antiviral Activity (EC50)
Objective: To determine the concentration of a CAM required to inhibit 50% of HBV replication in a cell-based assay.
General Protocol:
-
Cell Culture:
-
Maintain a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
HepAD38 cells are often used as they have a tetracycline-repressible HBV transgene, allowing for controlled induction of viral replication.[3]
-
-
Compound Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
For HepAD38 cells, remove tetracycline from the medium to induce HBV replication.
-
Prepare serial dilutions of the test CAM and a vehicle control.
-
Treat the cells with the different concentrations of the CAM.
-
-
Incubation:
-
Incubate the treated cells for a defined period, typically 3 to 7 days, to allow for multiple rounds of viral replication.
-
-
Quantification of HBV DNA:
-
Extracellular HBV DNA: Collect the cell culture supernatant and isolate viral DNA. Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with primers and probes specific for the HBV genome.
-
Intracellular HBV DNA: Lyse the cells and extract total DNA. Perform Southern blot analysis or qPCR to quantify intracellular HBV replicative intermediates.
-
-
Data Analysis:
-
Plot the percentage of HBV DNA inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Determination of Cytotoxicity (CC50)
Objective: To determine the concentration of a CAM that causes a 50% reduction in cell viability.
General Protocol:
-
Cell Culture:
-
Seed the desired cell line (e.g., HepG2, primary human hepatocytes) in multi-well plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test CAM and a vehicle control.
-
Treat the cells with the different concentrations of the CAM.
-
-
Incubation:
-
Incubate the treated cells for a period consistent with the antiviral assay (e.g., 48 hours to 7 days).
-
-
Cell Viability Assay:
-
Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Add the assay reagent to the cells and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Visualizations
HBV Lifecycle and Mechanism of CAMs
The following diagram illustrates the key stages of the HBV lifecycle and highlights the points of intervention for Capsid Assembly Modulators.
Caption: HBV lifecycle and the mechanism of action of CAMs.
Experimental Workflow for CAM Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of novel CAM compounds.
Caption: General workflow for the preclinical evaluation of CAMs.
This guide provides a snapshot of the current landscape of HBV capsid assembly modulators. The field is rapidly evolving, with ongoing clinical trials for several of the newer generation compounds. The data presented here underscores the significant progress made in developing more potent and safer alternatives to first-generation CAMs like Bay 41-4109. For researchers and drug developers, the focus remains on optimizing these molecules to achieve a functional cure for chronic Hepatitis B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel non-HAP class A HBV capsid assembly modulators have distinct in vitro and in vivo profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Bay 41-4109 Racemate
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Bay 41-4109 racemate. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan to foster a secure research environment.
This compound is a potent, non-nucleosidic inhibitor of the hepatitis B virus (HBV) and requires careful handling to minimize exposure and ensure the integrity of research.[1] Adherence to strict safety protocols is crucial for the well-being of laboratory personnel and the prevention of environmental contamination.
Key Quantitative Data
A summary of the essential quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₃ClF₃N₃O₂ |
| Molecular Weight | 395.76 g/mol |
| Appearance | Solid.[1][2] |
| Purity | >98% |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] |
| Storage (In Solvent) | Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] |
| Solubility | Soluble in DMSO (≥ 79 mg/mL), Ethanol (≥ 11 mg/mL), and slightly soluble in water (< 1 mg/mL).[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
Minimum PPE Requirements:
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement. For handling larger quantities or for prolonged tasks, double-gloving is recommended.[4]
-
Eye Protection: Safety glasses with side shields are essential.[4]
-
Footwear: Fully enclosed, chemical-resistant footwear must be worn.
Enhanced PPE for Specific Procedures:
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or for tasks that may generate dust, a NIOSH-approved respirator is necessary.
-
Face Protection: A face shield should be used in conjunction with safety goggles when there is a risk of splashes or aerosol generation.
Operational Plan for Safe Handling
A step-by-step guide for the safe handling of this compound from receipt to disposal is outlined below.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Record the date of receipt and store the compound at the recommended temperature (-20°C for powder, or as specified for solutions).[1]
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Use a calibrated analytical balance to weigh the powder.
-
Slowly add the desired solvent to the solid to avoid aerosolization.
-
Ensure the container is securely capped before removing it from the fume hood.
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize the risk of spills.
-
Keep containers sealed when not in use.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Contaminated materials and cleaning supplies must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be placed in a designated hazardous waste container.
-
Empty Containers: "Empty" containers that held the compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
